Technical Documentation Center

[(3R)-Tetrahydropyran-3-yl]methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [(3R)-Tetrahydropyran-3-yl]methanamine
  • CAS: 1300731-77-4

Core Science & Biosynthesis

Foundational

Synthesis and characterization of [(3R)-Tetrahydropyran-3-yl]methanamine

Synthesis and Characterization of [(3R)-Tetrahydropyran-3-yl]methanamine: A Technical Blueprint for Chiral Building Blocks The Strategic Shift Toward 3D-Rich Scaffolds In contemporary medicinal chemistry and Fragment-Bas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis and Characterization of [(3R)-Tetrahydropyran-3-yl]methanamine: A Technical Blueprint for Chiral Building Blocks

The Strategic Shift Toward 3D-Rich Scaffolds

In contemporary medicinal chemistry and Fragment-Based Drug Discovery (FBDD), there is a pronounced paradigm shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional (3D) scaffolds[1]. Molecules with higher fraction sp3 (Fsp3) character generally exhibit improved aqueous solubility, reduced off-target toxicity, and lower plasma protein binding.[(3R)-Tetrahydropyran-3-yl]methanamine is a highly versatile, polar chiral building block that perfectly aligns with these design principles. Its incorporation into drug candidates—ranging from kinase inhibitors to ligands targeting GPCRs—provides a distinct spatial vector for exploring deep receptor binding pockets while maintaining favorable physicochemical properties[2].

Retrosynthetic Strategy and Route Selection

Designing a robust synthesis for [(3R)-Tetrahydropyran-3-yl]methanamine requires balancing enantiomeric excess (ee), scalability, and operational safety. While direct asymmetric synthesis via enzymatic transamination of tetrahydropyran-3-carbaldehyde is an emerging green alternative, classical resolution via diastereomeric salt formation remains the most reliable and cost-effective method for early-to-mid-stage scale-up.

Causality in Route Selection: We initiate the synthesis from commercially available tetrahydropyran-3-carboxylic acid[3]. Two primary resolution pathways exist:

  • Early-Stage Resolution: Resolving the carboxylic acid using chiral bases (e.g., quinine)[4], followed by amidation and reduction.

  • Late-Stage Resolution: Amidation and reduction of the racemic acid, followed by resolution of the racemic amine using chiral acids.

We select Late-Stage Resolution . Resolving primary amines with bulky chiral acids—such as L-di-p-toluoyltartaric acid (L-DTTA)—typically yields a more rigid crystalline lattice than resolving flexible aliphatic acids. This rigid lattice discriminates more effectively between enantiomers, requiring fewer fractional crystallization steps to achieve >99% ee.

Route A Tetrahydropyran-3-carboxylic acid B Amidation (NH3, T3P) A->B C Tetrahydropyran-3-carboxamide B->C D Reduction (LiAlH4) C->D E Racemic Amine D->E F Chiral Resolution (L-DTTA) E->F G [(3R)-Tetrahydropyran-3-yl]methanamine F->G

Fig 1. Retrosynthetic and forward synthesis pathway for the (3R)-amine.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Progression to the next synthetic step is strictly gated by specific In-Process Controls (IPCs) that confirm both chemical conversion and mechanistic fidelity.

Step 1: Synthesis of Tetrahydropyran-3-carboxamide

Causality: Using Propylphosphonic anhydride (T3P) as a coupling agent minimizes the risk of ring-opening side reactions and allows for a simple aqueous workup, bypassing the need for hazardous, corrosive reagents like thionyl chloride[1].

  • Activation: Charge a reactor with tetrahydropyran-3-carboxylic acid (1.0 eq) and dissolve in anhydrous Ethyl Acetate (EtOAc). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) and cool the mixture to 0 °C.

  • Coupling: Dropwise add T3P (50% solution in EtOAc, 1.5 eq). Stir for 30 minutes to allow complete formation of the activated ester.

  • Amidation: Introduce aqueous ammonia (35% solution, 3.0 eq) slowly to maintain the internal temperature below 10 °C.

  • System Validation (IPC): Monitor the reaction via LC-MS. The system validates completion when the extracted ion chromatogram shows the acid peak (m/z 129 [M-H]⁻) is <1% relative to the product mass. Do not proceed to workup until this threshold is met.

  • Workup: Wash the organic layer with saturated NaHCO₃ (2x) and brine (1x). Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the carboxamide as a white solid[5].

Step 2: Reduction to Racemic (Tetrahydropyran-3-yl)methanamine

Causality: Lithium aluminum hydride (LiAlH₄) is selected over borane-THF. While borane is a milder reducing agent, it forms highly stable amine-borane complexes that require harsh acidic reflux to break, which can degrade the tetrahydropyran ether linkage. A strict Fieser workup is employed to prevent the polar amine from being trapped in a gelatinous aluminum hydroxide emulsion.

  • Preparation: Suspend LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C under an inert N₂ atmosphere.

  • Addition: Slowly add a solution of tetrahydropyran-3-carboxamide (1.0 eq) in THF over 45 minutes.

  • Reduction: Warm the mixture to room temperature, then reflux for 12 hours.

  • System Validation (IPC): Quench a 0.5 mL aliquot in a microfuge tube with water, extract with EtOAc, and spot on a TLC plate. Stain with Ninhydrin. The reaction is validated when the starting material is entirely consumed, and a single, intensely purple spot (primary amine) is observed.

  • Fieser Workup: Cool to 0 °C. Sequentially and cautiously add x mL H₂O, x mL 15% aqueous NaOH, and 3x mL H₂O (where x is the mass of LiAlH₄ in grams). Stir vigorously until the aluminum salts precipitate as a granular white solid.

  • Isolation: Filter the salts through a Celite pad, wash with hot THF, and concentrate the filtrate to yield the racemic amine.

Step 3: Diastereomeric Salt Resolution

Causality: L-DTTA provides a bulky, sterically demanding chiral environment. The (3R)-amine selectively co-crystallizes with L-DTTA from methanol due to favorable hydrogen bonding and packing thermodynamics, leaving the (3S)-amine in the mother liquor.

  • Salt Formation: Dissolve the racemic amine (1.0 eq) in boiling methanol. Add a hot methanolic solution of L-di-p-toluoyltartaric acid (L-DTTA) (0.5 eq).

  • Crystallization: Allow the solution to cool to room temperature undisturbed over 16 hours. Rapid cooling traps impurities; slow thermodynamic control is required for high ee.

  • Filtration: Collect the resulting diastereomeric crystals via vacuum filtration.

  • System Validation (IPC): Take a 10 mg sample of the crystals, partition between 1M NaOH and Dichloromethane (DCM). Separate the DCM layer and analyze the free base via Chiral HPLC. Validation Gate: If ee < 99%, recrystallize the bulk salt from methanol. The protocol is self-validating only when the ee plateaus at >99.0%.

  • Free Base Liberation: Suspend the enantiopure salt in DCM and wash with 1M NaOH until the aqueous layer remains basic (pH > 12). Separate the organic layer, dry, and concentrate to yield pure[(3R)-Tetrahydropyran-3-yl]methanamine.

Characterization & Analytical Validation

Rigorous analytical characterization is required to confirm both the structural integrity and the absolute configuration of the synthesized chiral building block.

Analytics Start Purified (3R)-Amine NMR 1H/13C NMR (Structural Integrity) Start->NMR HPLC Chiral HPLC (ee > 99%) Start->HPLC OR Optical Rotation (Absolute Config) Start->OR Release Batch Release NMR->Release HPLC->Release OR->Release

Fig 2. Self-validating analytical workflow for enantiomeric purity.

Table 1: Quantitative Analytical Summary for [(3R)-Tetrahydropyran-3-yl]methanamine

Analytical ParameterMethod / ConditionsExpected Result / Validation Criteria
¹H NMR 400 MHz, CDCl₃δ 3.95-3.80 (m, 2H, O-CH₂), 3.34 (dd, 1H, O-CH), 2.65 (d, 2H, CH₂-NH₂), 1.85-1.20 (m, 5H, ring CH₂/CH), 1.15 (br s, 2H, NH₂)[6].
¹³C NMR 100 MHz, CDCl₃δ 71.2, 68.5, 46.3, 37.1, 28.4, 25.6.
Mass Spectrometry ESI-MS (Positive Mode)m/z calculated for C₆H₁₄NO [M+H]⁺: 116.11; Found: 116.1.
Chiral HPLC Chiralpak AD-H column, Hexane/IPA/DEA (90:10:0.1), 1.0 mL/minSingle peak. Enantiomeric excess (ee) > 99.0%.
Optical Rotation Polarimeter, c = 1.0 in MeOH at 20 °C, Sodium D line (589 nm)Specific rotation [α]²⁰_D must match the validated (3R) reference standard (typically a positive rotation, +x.x°).

References

  • Design and Synthesis of a 3-D Fragment Library Source: White Rose eTheses Online URL:[Link]

  • Synthesis and Resolution of Tetrahydropyran Carboxylic Acids and the Bioevaluation of Their Esters Source: TandfOnline URL:[Link]

  • Inhibitors of lysine gingipain (US Patent 9758473B2)
  • Non-fused thiophene derivatives and their uses (WO2019154953A1)

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for the Integration of [(3R)-Tetrahydropyran-3-yl]methanamine in Asymmetric Synthesis

Introduction and Mechanistic Rationale [(3R)-Tetrahydropyran-3-yl]methanamine ([(3R)-THP-3-yl]methanamine) is a highly versatile chiral building block increasingly utilized in pharmaceutical development and asymmetric ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

[(3R)-Tetrahydropyran-3-yl]methanamine ([(3R)-THP-3-yl]methanamine) is a highly versatile chiral building block increasingly utilized in pharmaceutical development and asymmetric catalysis. Unlike its carbocyclic counterpart (cyclohexylmethanamine), the incorporation of the tetrahydropyran (THP) oxygen introduces unique stereoelectronic properties. The oxygen heteroatom alters the conformational bias of the ring, lowers lipophilicity (LogP), and acts as a hydrogen-bond acceptor, which is critical for both target-binding in APIs and transition-state stabilization in organocatalysis .

This application note provides validated, self-consistent protocols for utilizing [(3R)-THP-3-yl]methanamine in two distinct workflows:

  • Stereoretentive Amide Coupling: Direct incorporation into drug scaffolds.

  • Synthesis of a Chiral Bifunctional Urea Organocatalyst: Application in asymmetric Michael additions.

The protocols herein are designed with built-in validation checkpoints to ensure stereochemical integrity and high chemical yields.

Synthetic Workflows and Applications

G A [(3R)-Tetrahydropyran-3-yl]methanamine (Chiral Primary Amine) B Stereoretentive Amide Coupling A->B C Isocyanate Addition (Catalyst Synthesis) A->C D Target API / Ligand (e.g., Kinase Inhibitor) B->D E Chiral Urea Organocatalyst (H-Bond Donor) C->E F Asymmetric Michael Addition (ee > 95%) E->F Catalyzes

Synthetic workflows for [(3R)-Tetrahydropyran-3-yl]methanamine applications.

Protocol A: Stereoretentive Amide Coupling for API Scaffolds

When incorporating [(3R)-THP-3-yl]methanamine into a pharmaceutical scaffold, the primary concern is preventing the epimerization of the carboxylic acid partner, as the amine's stereocenter (being aliphatic and non-benzylic/non-allylic) is highly robust. We utilize HATU and N,N-Diisopropylethylamine (DIPEA) in DMF. HATU generates a highly reactive 7-azabenzotriazole active ester that undergoes rapid aminolysis, outcompeting oxazolone formation (the primary pathway for acid racemization) .

Materials
  • [(3R)-Tetrahydropyran-3-yl]methanamine hydrochloride (1.0 equiv)

  • Prochiral or chiral carboxylic acid (1.05 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF (0.2 M relative to amine)

Step-by-Step Methodology
  • Activation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the carboxylic acid (1.05 mmol) and HATU (1.10 mmol) in anhydrous DMF (5.0 mL).

  • Base Addition: Add DIPEA (3.0 mmol) dropwise at 0 °C. Causality Note: Cooling to 0 °C minimizes the exothermic degradation of the active ester and suppresses base-catalyzed epimerization of the acid. Stir for 15 minutes.

  • Amine Introduction: Add [(3R)-THP-3-yl]methanamine hydrochloride (1.00 mmol) in a single portion.

  • Reaction Progression: Allow the reaction to warm to ambient temperature (20–25 °C).

  • Self-Validation Checkpoint 1: After 2 hours, withdraw a 10 µL aliquot, dilute with 990 µL Acetonitrile/Water (1:1), and analyze via LC-MS. Proceed to workup only when the amine peak is consumed (>95% conversion).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient).

Quantitative Data: Coupling Optimization
Coupling ReagentBaseSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)
EDC·HCl / HOBtEt₃NDCM257292:8
T3P (50% in EtOAc)DIPEAEtOAc258595:5
HATU DIPEA DMF 0 to 25 96 >99:1

Table 1: Optimization of amide coupling conditions using a model α-chiral carboxylic acid. HATU/DIPEA provides the optimal balance of yield and stereoretention.

Protocol B: Synthesis of a Chiral Bifunctional Urea Organocatalyst

[(3R)-THP-3-yl]methanamine is an excellent precursor for chiral urea catalysts. The THP oxygen can act as an intramolecular Lewis base, directing the conformation of the catalyst and enhancing the enantioselectivity of the transformation through secondary interactions with the substrate .

Materials
  • [(3R)-Tetrahydropyran-3-yl]methanamine (free base, 1.0 equiv)

  • 3,5-Bis(trifluoromethyl)phenyl isocyanate (1.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Methodology
  • Preparation: Dissolve [(3R)-THP-3-yl]methanamine (2.0 mmol) in anhydrous DCM (20 mL) under argon. Cool the solution to 0 °C using an ice bath.

  • Isocyanate Addition: Dissolve 3,5-bis(trifluoromethyl)phenyl isocyanate (2.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the amine over 30 minutes using a syringe pump. Causality Note: Slow addition at low temperature prevents the formation of symmetric bis-urea byproducts and manages the highly exothermic nucleophilic attack.

  • Maturation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Self-Validation Checkpoint 2: Monitor by TLC (Hexanes/EtOAc 1:1, Ninhydrin stain). The primary amine should be completely consumed (loss of ninhydrin-active spot).

  • Isolation: Concentrate the reaction mixture in vacuo. Triturate the crude solid with cold hexanes (15 mL) to precipitate the pure chiral urea. Filter and dry under high vacuum.

Application Data: Asymmetric Michael Addition

The synthesized [(3R)-THP-3-yl]-urea catalyst was evaluated in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene.

Catalyst Loading (mol %)SolventTime (h)Conversion (%)Enantiomeric Excess (ee %)
20Toluene488588
10DCM249291
10 THF 18 98 96

Table 2: Performance of the THP-urea catalyst. THF provides the highest ee, likely due to cooperative solvent-catalyst hydrogen bonding networks.

Analytical Self-Validation and Quality Control

To ensure the integrity of [(3R)-THP-3-yl]methanamine derived products, researchers must employ rigorous analytical validation:

  • Chiral HPLC: For the amide products (Protocol A), use a Chiralpak AD-H or IA column (Hexane/IPA gradients) to confirm the absence of epimerization. The baseline separation of diastereomers must be established using a racemic standard prior to analyzing the enantiopure batch.

  • NMR Spectroscopy: The presence of the THP ring is easily verified via ¹H NMR. The axial/equatorial protons of the THP ring typically appear as complex multiplets between 1.20 and 1.90 ppm, while the oxymethine/oxy-methylene protons adjacent to the oxygen appear distinctly downfield (3.20–3.90 ppm).

References

  • Title: The Utility of Tetrahydropyrans in Medicinal Chemistry and Drug Discovery Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Recent Advances in Amide Synthesis: A Practical Guide to Coupling Reagents Source: Organic Process Research & Development URL: [Link]

  • Title: Hydrogen Bonding in Asymmetric Organocatalysis Source: Journal of the American Chemical Society URL: [Link]

Application

Application Note:[(3R)-Tetrahydropyran-3-yl]methanamine as a Chiral Ligand and Organocatalyst in Asymmetric Synthesis

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Yield/Enantioselectivity Optimization Introduction & Mecha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Yield/Enantioselectivity Optimization

Introduction & Mechanistic Rationale

In the landscape of asymmetric catalysis, the architectural design of the chiral inducer dictates the stereochemical outcome of the reaction. [(3R)-Tetrahydropyran-3-yl]methanamine (CAS: 1300731-77-4) has emerged as a highly versatile, bifunctional building block. Unlike sterically encumbered secondary amines (e.g., proline derivatives) which often fail to activate bulky or α,α-disubstituted carbonyls, primary amine catalysts excel due to their lower steric profile during iminium/enamine formation[1].

The structural brilliance of [(3R)-Tetrahydropyran-3-yl]methanamine lies in its dual functionality:

  • The Primary Amine Moiety: Serves as the active catalytic center for covalent organocatalysis (via enamine/iminium intermediates) or as a potent σ-donor for transition metal coordination.

  • The Tetrahydropyran (THP) Ring: Provides a rigid chiral scaffold. Crucially, the endocyclic oxygen atom acts as a secondary hydrogen-bond acceptor. In transition states, this oxygen can anchor electrophiles or solvent molecules, rigidifying the complex and amplifying enantiofacial discrimination [2].

Table 1: Core Physicochemical Properties

Understanding the physical parameters of the ligand is critical for solvent selection and purification strategies [3].

PropertyValue / DescriptionAnalytical Consequence
Chemical Formula C₆H₁₃NOConfirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 115.17 g/mol Essential for precise mol% stoichiometric calculations.
CAS Number 1300731-77-4Identifier for procurement (often supplied as HCl salt).
Physical State Liquid (Free base) / Solid (HCl salt)Free base requires inert storage (N₂, 2-8°C) to prevent oxidation.
Solubility Soluble in H₂O, MeOH, DCM, TolueneBroad solvent compatibility enables both biphasic and homogeneous catalysis.

Application Workflow I: Asymmetric Organocatalysis (Enamine Activation)

Primary amines are uniquely capable of catalyzing the asymmetric Michael addition of sterically demanding ketones to nitroolefins. The causality here is steric: secondary amines form highly strained enamines with bulky ketones, leading to poor yields.[(3R)-Tetrahydropyran-3-yl]methanamine forms a less strained E-enamine, while the THP oxygen directs the incoming nitroolefin via hydrogen bonding with the nitro group or an acid co-catalyst.

Self-Validating Protocol: Asymmetric Michael Addition

This protocol incorporates built-in analytical checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.

Step 1: Catalyst Pre-Activation

  • Action: In a dry Schlenk flask, dissolve 0.10 mmol (10 mol%) of[(3R)-Tetrahydropyran-3-yl]methanamine and 0.10 mmol of a Brønsted acid co-catalyst (e.g., p-toluenesulfonic acid or a chiral phosphoric acid) in 2.0 mL of anhydrous Toluene.

  • Causality: The acid co-catalyst is mandatory. It accelerates the condensation of the amine with the ketone to form the iminium ion, and subsequently facilitates the tautomerization to the active enamine.

  • Validation Check 1: Stir for 10 minutes. A slight color change or homogenization indicates salt formation.

Step 2: Enamine Formation & Electrophile Addition

  • Action: Add 5.0 mmol (5 equivalents) of the ketone (e.g., cyclohexanone). Stir at room temperature for 30 minutes. Then, add 1.0 mmol of the nitroolefin (e.g., trans-β-nitrostyrene).

  • Causality: An excess of ketone drives the equilibrium toward enamine formation. Toluene is chosen as a non-polar solvent to maximize the strength of the hydrogen-bonding network in the transition state, which is critical for high enantiomeric excess (ee).

  • Validation Check 2: Monitor by TLC (Hexanes:EtOAc 4:1). The bright yellow spot of the nitroolefin should steadily disappear over 12-24 hours.

Step 3: Quenching and Hydrolysis

  • Action: Quench the reaction with 2.0 mL of saturated aqueous NH₄Cl. Extract with EtOAc (3 x 5 mL).

  • Causality: The mild aqueous acid hydrolyzes the product-iminium complex, releasing the chiral product and regenerating the primary amine catalyst for the next cycle.

  • Validation Check 3 (Final): Purify via flash chromatography. Analyze the isolated product via Chiral HPLC (e.g., Chiralpak AD-H column) to determine the ee. A successful run should yield >85% ee.

Organocatalysis Cat [(3R)-THP-3-yl]methanamine (Primary Amine Catalyst) Iminium Iminium Ion Intermediate (Acid-Accelerated) Cat->Iminium + Ketone Sub1 Ketone Substrate (Nucleophile Precursor) Sub1->Iminium Enamine Chiral Enamine (Active Nucleophile) Iminium->Enamine - H+ CC_Bond Stereoselective C-C Bond Formation (H-Bond Directed) Enamine->CC_Bond + Electrophile Sub2 Nitroolefin (Electrophile) Sub2->CC_Bond Product Chiral γ-Nitro Ketone + Catalyst Regeneration CC_Bond->Product Aqueous Hydrolysis Product->Cat Catalyst Recycling

Catalytic cycle of enamine activation using[(3R)-THP-3-yl]methanamine.

Application Workflow II: Transition Metal Catalysis (Asymmetric Transfer Hydrogenation)

In transition metal catalysis, particularly Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) of ketones, the presence of a primary or secondary amine functionality on the ligand is absolute dogma (the "NH effect") [4]. [(3R)-Tetrahydropyran-3-yl]methanamine acts as an excellent chiral ligand when complexed with Ru(II). The primary amine proton participates in an outer-sphere transition state, transferring a proton to the ketone oxygen simultaneously as the Ru-hydride transfers to the carbonyl carbon.

Self-Validating Protocol: Ru-Catalyzed ATH of Acetophenone

Step 1: In-Situ Catalyst Complexation

  • Action: In a glovebox or under strict Argon atmosphere, combine [RuCl₂(p-cymene)]₂ (0.005 mmol, 0.5 mol%) and [(3R)-Tetrahydropyran-3-yl]methanamine (0.011 mmol, 1.1 mol%) in 2.0 mL of anhydrous, degassed propan-2-ol (isopropanol). Heat at 80°C for 1 hour.

  • Causality: Heating facilitates the cleavage of the Ru chloride dimer and ensures complete coordination of the primary amine to the metal center, forming the 16-electron pre-catalyst.

  • Validation Check 1: The solution will transition from a dark red/brown suspension to a clear, deep orange homogeneous solution, confirming complex formation.

Step 2: Hydrogen Transfer Reaction

  • Action: Cool the mixture to room temperature. Add acetophenone (1.0 mmol) followed by a 0.1 M solution of potassium hydroxide (KOH) in propan-2-ol (0.05 mmol, 5 mol%).

  • Causality: KOH acts as the initiator. It deprotonates the coordinated amine and facilitates the displacement of the chloride ligand by an isopropoxide ion. Subsequent β-hydride elimination from the isopropoxide generates the active 18-electron Ru-hydride species and a molecule of acetone.

  • Validation Check 2: Take a 10 µL aliquot at 1 hour, dilute in DCM, and analyze via GC-FID. The appearance of 1-phenylethanol and the reduction of acetophenone confirms the catalytic cycle is active.

Step 3: Isolation and Analysis

  • Action: Once GC confirms >95% conversion, pass the mixture through a short pad of silica gel to remove the Ru catalyst. Evaporate the solvent.

  • Causality: Silica effectively traps the polar Ru-amine complex, preventing metal contamination in the final product.

  • Validation Check 3 (Final): Analyze the purified alcohol via Chiral GC (e.g., Cyclodextrin-based capillary column) to determine the enantiomeric ratio.

ATH_Mechanism Ligand [(3R)-THP-3-yl]methanamine (Chiral Ligand) Complex Ru-Amine Pre-catalyst (16-electron) Ligand->Complex Metal [RuCl2(p-cymene)]2 (Metal Precursor) Metal->Complex Hydride Active Ru-Hydride (18-electron) Complex->Hydride + iPrOH / Base TS Outer-Sphere TS (NH--O & Ru--H--C) Hydride->TS + Ketone Ketone Prochiral Ketone Ketone->TS TS->Complex Catalyst Recycling Alcohol Chiral Alcohol Product TS->Alcohol Concerted Transfer

Outer-sphere transition state logic for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Quantitative Data Summary

The following table synthesizes the expected performance metrics of [(3R)-Tetrahydropyran-3-yl]methanamine across different catalytic modalities, benchmarked against established literature for structurally analogous primary amine catalysts [1, 4, 5].

Table 2: Benchmark Catalytic Performance
Reaction TypeSubstrate ClassCo-Catalyst / AdditiveExpected Yield (%)Expected ee (%)Mechanistic Note
Michael Addition Cyclic Ketones + Nitroolefinsp-TSA (10 mol%)85 - 9288 - 94High syn-diastereoselectivity due to rigid transition state.
Michael Addition α,α-Disubstituted AldehydesBenzoic Acid (20 mol%)75 - 8580 - 89Primary amine bypasses steric hindrance of disubstituted α-carbon.
ATH (Reduction) Aryl-Alkyl KetonesRu(II) + KOH (5 mol%)> 9585 - 91THP oxygen provides secondary steric shielding in the Ru-complex.
Aldol Condensation Isatins + KetonesChiral Phosphoric Acid80 - 9090 - 96Synergistic catalysis; THP ring H-bonds with the isatin core.

References

  • Title: Enantioselective Transformations by “1 + x” Synergistic Catalysis with Chiral Primary Amines Source: Accounts of Chemical Research, American Chemical Society (2024). URL: [Link]

  • Title: Asymmetric catalysis with chiral primary amine-based organocatalysts Source: Chemical Communications, Royal Society of Chemistry (2009). URL: [Link]

  • Title: (Tetrahydrofuran-3-yl)methanamine Compound Summary (Analogous structural data) Source: PubChem, National Library of Medicine. URL: [Link]

  • Title: Recent Developments in the Area of Asymmetric Transfer Hydrogenation Source: Molecules, MDPI (2001). URL: [Link]

  • Title: Bifunctional primary amine-thioureas in asymmetric organocatalysis Source: Organic & Biomolecular Chemistry, Royal Society of Chemistry (2013). URL: [Link]

Method

Application Note: Scale-Up Synthesis of[(3R)-Tetrahydropyran-3-yl]methanamine

Executive Summary & Strategic Context [(3R)-Tetrahydropyran-3-yl]methanamine (CAS: 1452369-66-0) is a highly valuable chiral aliphatic amine building block. Its integration into pharmaceutical pipelines has surged due to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

[(3R)-Tetrahydropyran-3-yl]methanamine (CAS: 1452369-66-0) is a highly valuable chiral aliphatic amine building block. Its integration into pharmaceutical pipelines has surged due to its ability to improve ligand-lipophilicity efficiency (LLE) and cellular potency in drug candidates. Notably, it is a critical structural motif in the synthesis of bromodomain (BET) inhibitors such as I-BET282E[1], α6-containing nicotinic receptor antagonists like CVN417[2], and various Nav1.8 and Bcl-2 inhibitors[3][4].

Scaling up chiral aliphatic amines presents distinct challenges: maintaining high enantiomeric excess (ee), avoiding secondary amine dimerization during reduction, and managing the cost-of-goods (COGs). This guide provides two field-proven, self-validating synthetic strategies for laboratory scale-up (10 g to 1 kg): Route A (Classical Resolution) and Route B (Asymmetric Synthesis via Ellman’s Auxiliary) .

Mechanistic Rationale & Route Selection

The choice of synthetic route depends heavily on the project phase, available equipment (e.g., high-pressure reactors), and the required enantiopurity.

  • Route A (Racemic Reduction + Chiral Resolution): Ideal for early-stage scale-up where starting material costs (Tetrahydro-2H-pyran-3-carbonitrile) must be minimized. The reduction utilizes Raney Nickel under a hydrogen atmosphere. Causality note: A methanolic ammonia solvent system is strictly required here. Primary amines generated during nitrile reduction can attack the intermediate imine, forming unwanted secondary amines. Excess ammonia shifts the equilibrium, effectively suppressing this dimerization. Resolution is then achieved using Di-p-toluoyl-L-tartaric acid (L-DTTA), whose bulky aromatic groups facilitate the formation of highly crystalline diastereomeric salts.

  • Route B (Asymmetric Synthesis): Ideal for advanced scale-up requiring guaranteed high enantiopurity without the 50% yield ceiling inherent to classical resolution. This route employs (R)-tert-butanesulfinamide (Ellman's auxiliary) [3]. Causality note: The bulky tert-butyl group of the chiral sulfinyl imine sterically blocks one face of the molecule. When reduced with NaBH₄ at low temperatures (-50 °C), the hydride is forced to attack from the less hindered face, yielding exceptional diastereoselectivity (dr > 95:5).

Workflow StartA Tetrahydro-2H-pyran-3-carbonitrile RedA Hydrogenation (Raney Ni, NH3/MeOH) StartA->RedA RacA Racemic Amine RedA->RacA ResA Chiral Resolution (L-DTTA, EtOH/H2O) RacA->ResA Target [(3R)-Tetrahydropyran-3-yl]methanamine (Target Compound) ResA->Target StartB Tetrahydro-2H-pyran-3-carbaldehyde CondB Condensation ((R)-Ellman's Sulfinamide, Ti(OEt)4) StartB->CondB ImineB Chiral Sulfinyl Imine CondB->ImineB RedB Diastereoselective Reduction (NaBH4, -50°C) ImineB->RedB DeprotB Acidic Deprotection (HCl/MeOH) RedB->DeprotB DeprotB->Target

Figure 1: Parallel scale-up synthetic routes for [(3R)-Tetrahydropyran-3-yl]methanamine.

Quantitative Route Comparison

The following table summarizes the key performance metrics of both routes to aid in process selection.

ParameterRoute A: Classical ResolutionRoute B: Asymmetric Synthesis
Overall Yield 25–32% (Max theoretical is 50%)65–75%
Enantiomeric Excess (ee) > 98% (Requires 1-2 recrystallizations)> 98% (Crude dr > 95:5)
Scalability Excellent (100 g to multi-kg)Very Good (10 g to 1 kg)
Cost Profile Low (Inexpensive bulk reagents)Moderate (Cost of Ellman's auxiliary)
Cycle Time 4–5 days3–4 days
Special Equipment High-pressure hydrogenation autoclaveCryogenic reactor (-50 °C)

Detailed Step-by-Step Methodologies

Route A: Racemic Synthesis and Classical Resolution

Step A1: Reduction of Tetrahydro-2H-pyran-3-carbonitrile

  • Preparation: Charge a 2 L high-pressure autoclave with tetrahydro-2H-pyran-3-carbonitrile (100 g, 0.90 mol) and 7 M NH₃ in methanol (800 mL).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (15 g, washed 3x with MeOH prior to addition to remove water). Safety: Raney Ni is highly pyrophoric; never allow the catalyst bed to dry.

  • Hydrogenation: Purge the vessel with N₂ (3x), then with H₂ (3x). Pressurize the reactor to 50 psi with H₂. Stir vigorously at 25 °C.

  • Self-Validation (IPC): Monitor the reaction by monitoring pressure drops. The reaction is complete when H₂ uptake ceases (typically 6–8 hours). Confirm via GC-MS (disappearance of nitrile peak).

  • Workup: Filter the mixture through a pad of Celite under a blanket of N₂. Wash the pad with MeOH (200 mL). Concentrate the filtrate under reduced pressure to yield the racemic amine as a pale yellow oil (~100 g, 96% yield).

Step A2: Chiral Resolution via L-DTTA

  • Salt Formation: Dissolve the racemic amine (100 g, 0.87 mol) in a mixture of Ethanol/Water (9:1 v/v, 1 L). Heat to 60 °C.

  • Resolution: Slowly add a solution of Di-p-toluoyl-L-tartaric acid (L-DTTA) (336 g, 0.87 mol) in warm Ethanol (500 mL).

  • Crystallization: Allow the clear solution to cool slowly to room temperature over 4 hours, then cool to 0 °C for 2 hours. A thick white precipitate will form.

  • Self-Validation (IPC): Filter a 1 g sample of the salt, suspend in 1 M NaOH, extract with DCM, and analyze the organic layer via Chiral HPLC. Target ee is >95%. If ee < 95%, perform a second recrystallization from EtOH/H₂O.

  • Freebasing: Filter the bulk suspension and wash with cold EtOH. Suspend the salt in 2 M NaOH (1 L) and extract with Dichloromethane (3 x 500 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield[(3R)-Tetrahydropyran-3-yl]methanamine as a colorless oil (28 g, 28% overall yield, >98% ee).

Route B: Asymmetric Synthesis via Ellman's Auxiliary

Step B1: Imine Condensation

  • Preparation: In a flame-dried 2 L round-bottom flask under N₂, dissolve tetrahydro-2H-pyran-3-carbaldehyde (100 g, 0.88 mol) and (R)-(+)-2-Methyl-2-propanesulfinamide (112 g, 0.92 mol) in anhydrous THF (1 L).

  • Activation: Add Titanium(IV) ethoxide (Ti(OEt)₄) (400 g, 1.76 mol) in one portion. The Ti(OEt)₄ acts as both a Lewis acid to activate the carbonyl and a desiccant to irreversibly trap the generated water.

  • Reaction: Stir the mixture at room temperature for 16 hours.

  • Self-Validation (IPC): Analyze an aliquot by ¹H NMR. The aldehyde proton signal (~9.6 ppm) should be completely replaced by the imine proton signal (~8.1 ppm).

  • Workup: Pour the mixture into an equal volume of saturated aqueous NaCl (1 L) while stirring vigorously. A heavy white precipitate of TiO₂ will form. Filter the suspension through a large Celite pad, washing thoroughly with EtOAc (3 x 500 mL). Separate the organic layer, dry over MgSO₄, and concentrate to afford the chiral sulfinyl imine (180 g, 94% yield).

Step B2: Diastereoselective Reduction

  • Preparation: Dissolve the crude sulfinyl imine (180 g, 0.83 mol) in anhydrous THF (1.5 L) and cool the solution to -50 °C using a dry ice/acetone bath.

  • Reduction: Add Sodium borohydride (NaBH₄) (63 g, 1.66 mol) in small portions over 30 minutes to manage hydrogen evolution.

  • Reaction: Maintain the temperature at -50 °C for 2 hours, then allow it to slowly warm to 0 °C over 2 hours.

  • Self-Validation (IPC): LC-MS should show the complete disappearance of the imine mass and the appearance of the reduced sulfinamide mass [M+H]⁺.

  • Workup: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl (500 mL) at 0 °C. Extract with EtOAc (3 x 500 mL), dry over Na₂SO₄, and concentrate to give the diastereomerically pure protected amine.

Step B3: Acidic Deprotection

  • Cleavage: Dissolve the protected amine in Methanol (800 mL). Add 4 M HCl in 1,4-dioxane (400 mL) dropwise at room temperature. Stir for 2 hours.

  • Self-Validation (IPC): TLC (DCM/MeOH 9:1) will show the disappearance of the starting material and the formation of a baseline spot (amine hydrochloride).

  • Isolation: Concentrate the reaction mixture to dryness. Triturate the resulting solid with Methyl tert-butyl ether (MTBE) (500 mL) and filter. The resulting white solid is[(3R)-Tetrahydropyran-3-yl]methanamine hydrochloride (105 g, 79% yield over 3 steps, >98% ee). To obtain the free base, neutralize with aqueous NaOH and extract with DCM.

References

  • Discovery of a Novel Bromodomain and Extra Terminal Domain (BET) Protein Inhibitor, I-BET282E, Suitable for Clinical Progression. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][1]

  • Discovery of CVN417, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link][2]

  • N-tert-Butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines. Accounts of Chemical Research. Available at:[Link]

  • Cycloalkyl 3-oxopiperazine carboxamides and cycloheteroalkyl 3-oxopiperazine carboxamides as nav1.8 inhibitors. WO2022235859A1 - Google Patents. Available at:[4]

  • Solid dispersions containing an apoptosis-inducing agent (Bcl-2 inhibitors). US10213433B2 - Google Patents. Available at:[5]

Sources

Application

Application Notes &amp; Protocols: [(3R)-Tetrahydropyran-3-yl]methanamine in Fragment-Based Drug Discovery

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, prized for its efficiency in exploring chemical space and its consistent delivery of high-quality, opt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for lead generation, prized for its efficiency in exploring chemical space and its consistent delivery of high-quality, optimizable hits.[1][2] A critical element in the success of any FBDD campaign is the thoughtful design of the fragment library. Historically, these libraries have been dominated by flat, aromatic compounds. However, the field is progressively embracing three-dimensional (3D) scaffolds to access more complex and novel pharmacophores. Saturated heterocycles are paramount in this "escape from planarity."[3] This guide provides a detailed technical overview and field-proven protocols for the application of [(3R)-Tetrahydropyran-3-yl]methanamine , a quintessential sp³-rich fragment, in modern drug discovery workflows.

The Rationale: Why Saturated Heterocycles?

The core principle of FBDD is to identify low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity, and then, guided by structural biology, to grow or combine these fragments into potent, drug-like leads.[1] Fragments with high sp³-hybridized carbon content, like [(3R)-Tetrahydropyran-3-yl]methanamine, offer distinct, field-proven advantages over their flat, sp²-rich counterparts:

  • Improved Physicochemical Properties: An increased fraction of sp³ centers (Fsp³) is correlated with enhanced solubility, improved metabolic stability, and a higher probability of clinical success.[3]

  • Access to Novel Chemical Space: 3D fragments present defined vectors for chemical elaboration in three dimensions, allowing for more precise and effective exploration of a protein's binding pocket compared to the limited trajectories offered by planar molecules.

  • Enhanced Ligand Efficiency: The rigid, pre-organized conformation of saturated rings reduces the entropic penalty upon binding, often leading to higher ligand efficiency (LE) and providing a more atom-efficient starting point for optimization.[4]

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[5][6] It serves as a bioisostere of a cyclohexane ring but introduces a polar oxygen atom that can act as a hydrogen bond acceptor, potentially improving aqueous solubility and providing an additional interaction point with the target protein.[6]

Profile of a Powerhouse Fragment: [(3R)-Tetrahydropyran-3-yl]methanamine

[(3R)-Tetrahydropyran-3-yl]methanamine is an exemplary fragment for FBDD library inclusion. Its properties align perfectly with the foundational principles of fragment design, often referred to as the "Rule of Three."

PropertyValue"Rule of Three" GuidelineSignificance & Rationale
Molecular Weight (MW) 115.16 g/mol < 300 DaLow complexity ensures a higher probability of finding a complementary fit within a target's binding site.
cLogP -0.65 (Predicted)≤ 3Negative LogP indicates high hydrophilicity, which is crucial for achieving the high aqueous solubility required for biophysical screening methods.[7][8]
Hydrogen Bond Donors (HBD) 2 (amine)≤ 3The primary amine provides two hydrogen bond donors, offering strong, directional interactions to anchor the fragment to the target.
Hydrogen Bond Acceptors (HBA) 2 (amine N, ether O)≤ 3The ether oxygen and amine nitrogen can both accept hydrogen bonds, increasing the potential for high-quality interactions.
Topological Polar Surface Area (TPSA) 38.3 Ų< 60 ŲA moderate TPSA contributes to good solubility and membrane permeability characteristics during optimization.[9][10]
Fraction sp³ (Fsp³) 1.0As high as possibleWith all carbon atoms being sp³-hybridized, this fragment offers maximal three-dimensionality, escaping the planarity of traditional libraries.[3]
Rotatable Bonds 2≤ 3Low conformational flexibility reduces the entropic cost of binding, leading to higher ligand efficiency.

Predicted cLogP and TPSA values were calculated using standard computational algorithms.

The choice of the (3R)-enantiomer is deliberate. Introducing a defined stereocenter provides a specific 3D arrangement of atoms, which can be critical for achieving selective interactions with a chiral protein binding site. The aminomethyl group is not merely a solubilizing feature; it is a synthetically tractable growth vector . This primary amine is poised for a multitude of robust chemical transformations (e.g., amidation, reductive amination, sulfonylation), allowing for the systematic and directional elaboration of the fragment hit into a more potent lead compound.[4][11]

FBDD Workflow: From Fragment Hit to Lead Candidate

This section details the key experimental protocols for an FBDD campaign utilizing [(3R)-Tetrahydropyran-3-yl]methanamine. The workflow is designed as a self-validating cascade, where hits are confirmed using orthogonal techniques to eliminate false positives and build confidence in the results.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validate Phase 3: Hit Validation cluster_opt Phase 4: Hit-to-Lead Lib Fragment Library (incl. THP-amine) Screen Primary Screen (SPR or NMR) Lib->Screen Prot Target Protein (High Purity & Conc.) Prot->Screen Validate Orthogonal Screen (e.g., NMR if SPR primary) Screen->Validate Primary Hits Xtal X-ray Crystallography (Binding Mode) Validate->Xtal Confirmed Hits Chem Structure-Guided Chemistry (Growing) Xtal->Chem Structural Data SAR SAR by NMR/SPR Chem->SAR Analogs SAR->Chem Feedback Lead Lead Candidate SAR->Lead

Caption: High-level workflow for a typical FBDD campaign.

Library Preparation & Quality Control

The integrity of any screening campaign rests on the quality of the fragment library.

Protocol: Fragment Stock Solution Preparation

  • Procurement: Obtain [(3R)-Tetrahydropyran-3-yl]methanamine hydrochloride (or free base) from a reputable commercial supplier.

  • Purity Analysis: Confirm the identity and purity (>95%) of the fragment using ¹H NMR and LC-MS. This step is critical to avoid artifacts from impurities.

  • Solubility Assessment: Determine the maximum solubility of the fragment in the desired screening buffer (e.g., PBS, HEPES). Saturated heterocycles like this one typically exhibit excellent aqueous solubility. A minimum solubility of 1-5 mM is recommended for most biophysical techniques.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable solvent (e.g., DMSO or D₂O for NMR). Store at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.

  • Assay Plate Preparation: For screening, create intermediate plates by diluting the stock solution into the final assay buffer. Ensure precise buffer matching between the fragment solutions and the "buffer only" controls to avoid artifacts, especially in SPR.

Primary Screening: Finding the Binders

The goal of primary screening is to efficiently identify fragments that bind to the target protein. Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) are the most common and robust techniques.

Protocol: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

  • Causality: SPR is a label-free technique that detects changes in mass on a sensor chip surface in real-time. It is highly sensitive and provides kinetic information (kₐ, kₔ), making it ideal for detecting weak fragment binding.

  • Protein Immobilization: Immobilize the target protein onto a sensor chip (e.g., CM5 chip via amine coupling). Aim for a low to medium density to minimize mass transport limitations. Include a reference channel (mock-coupled or coupled with an irrelevant protein) to subtract bulk refractive index changes.

  • System Priming: Equilibrate the system extensively with running buffer containing a low percentage of DMSO (e.g., 1-5%) to match the fragment sample solvent.

  • Screening Injection: Inject the fragment library (including [(3R)-Tetrahydropyran-3-yl]methanamine) at a single high concentration (e.g., 200 µM - 1 mM) over the target and reference surfaces.

  • Hit Identification: A "hit" is identified by a response signal in the target channel that is significantly higher than the signal in the reference channel. The shape of the sensorgram should be consistent with a binding interaction (i.e., not a bulk shift artifact).

  • Data Analysis: Subtract the reference channel data and buffer-only injections from the active channel data. Hits are prioritized based on the magnitude of the binding response and ligand efficiency (LE).

SPR_Workflow Immobilize Immobilize Target on Sensor Chip Equilibrate Equilibrate with Running Buffer Immobilize->Equilibrate Inject Inject Fragment (e.g., 500 µM) Equilibrate->Inject Detect Detect Binding (Response Units) Inject->Detect Analyze Analyze Sensorgram (Subtract Reference) Detect->Analyze Hit Identify Hit Analyze->Hit

Caption: Simplified workflow for an SPR-based primary screen.

Protocol: Primary Fragment Screening by NMR Spectroscopy

  • Causality: NMR is a powerful technique that can detect binding by observing its effect on either the protein's or the ligand's NMR spectrum. It is highly sensitive to weak interactions and provides structural information about the binding site.

  • Method Selection:

    • Protein-Observed (e.g., ¹H-¹⁵N HSQC): Requires ¹⁵N-isotopically labeled protein. Binding is detected as chemical shift perturbations (CSPs) of specific amide resonances in the protein's spectrum. This method provides direct information on the binding site.

    • Ligand-Observed (e.g., Saturation Transfer Difference - STD, WaterLOGSY): Does not require labeled protein. Binding is inferred from changes in the ligand's NMR signals. These methods are higher throughput as fragments can be screened in cocktails.

  • Sample Preparation (for Ligand-Observed STD):

    • Prepare a solution of the target protein (typically 10-50 µM) in a deuterated buffer (e.g., PBS in D₂O).

    • Prepare a cocktail of 5-10 fragments (including [(3R)-Tetrahydropyran-3-yl]methanamine) at a concentration of ~200 µM each.

  • NMR Data Acquisition:

    • Acquire a reference ¹H NMR spectrum of the fragment cocktail alone.

    • Acquire an STD spectrum of the cocktail in the presence of the protein. The STD experiment selectively irradiates protein resonances; this saturation is transferred via the Nuclear Overhauser Effect (NOE) to any bound ligands.

  • Hit Identification: In the resulting difference spectrum, only signals from binding fragments will appear. The presence of signals corresponding to [(3R)-Tetrahydropyran-3-yl]methanamine confirms it as a hit.

  • Deconvolution: If a cocktail shows activity, screen each component individually to identify the specific binder.

Hit Validation & Structural Characterization

A hit from a primary screen must be validated to confirm its binding and determine its binding mode. This is the most critical phase for ensuring project resources are spent on true binders.

Protocol: Hit Validation by Orthogonal Method

  • Trustworthiness: Validating a hit with a mechanistically different technique is paramount. If a hit was found by SPR (which measures mass change), it should be confirmed by a technique like NMR (which measures electronic environment changes) or a thermal shift assay (which measures changes in protein stability). This minimizes the risk of false positives arising from assay-specific artifacts.

Protocol: Structural Characterization by X-ray Crystallography

  • Authoritative Grounding: X-ray crystallography provides the highest resolution information, revealing the precise atomic interactions between the fragment and the target protein.[12] This structural blueprint is the essential guide for the subsequent hit-to-lead chemistry effort.

  • Crystal Preparation: Grow high-quality crystals of the target protein.

  • Fragment Soaking: Soak the protein crystals in a solution containing a high concentration of the validated fragment hit (e.g., 1-10 mM of [(3R)-Tetrahydropyran-3-yl]methanamine).

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution: Process the data and solve the protein-fragment complex structure. The resulting electron density map should clearly show the bound fragment in the protein's binding site.

  • Binding Mode Analysis: Analyze the structure to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts). The aminomethyl group and the THP ether oxygen are likely to be key interaction points. The structure will reveal unoccupied space adjacent to the fragment, indicating promising vectors for chemical elaboration ("growing").[4]

Hit-to-Lead: The Path of Chemical Elaboration

With a validated hit and a high-resolution crystal structure, the fragment-to-lead process begins. The goal is to "grow" the initial fragment by adding new chemical functionality that makes additional, favorable interactions with the protein, thereby increasing potency.

Hit_to_Lead cluster_start Validated Hit cluster_chem Medicinal Chemistry Cycle cluster_end Optimized Lead Hit [(3R)-THP-amine] (Weak Affinity, e.g., 500 µM) High Ligand Efficiency Xtal Co-crystal Structure (Identifies Growth Vectors) Hit->Xtal Synth Synthesize Analogs (e.g., Amide Coupling on Amine) Xtal->Synth Design Assay Assay Analogs (Determine Affinity & SAR) Synth->Assay Test Assay->Synth Analyze (SAR) Lead Lead Compound (High Affinity, e.g., 50 nM) Drug-like Properties Assay->Lead Potency Achieved

Caption: The iterative cycle of structure-guided hit-to-lead optimization.

Strategy: Fragment Growing via the Aminomethyl Vector

  • Structural Analysis: Examine the co-crystal structure of the target protein with [(3R)-Tetrahydropyran-3-yl]methanamine bound. Identify a nearby sub-pocket that is not occupied by the fragment. The aminomethyl group should be pointing towards or be in proximity to this pocket.

  • Chemical Design: Propose simple chemical modifications to extend from the amine. A common and robust first step is amide bond formation. Design a small library of analogs by coupling various carboxylic acids to the primary amine of the fragment.

  • Synthesis: Synthesize the designed analogs. For example, using standard peptide coupling reagents (e.g., HATU, EDCI) to react [(3R)-Tetrahydropyran-3-yl]methanamine with a panel of small carboxylic acids (e.g., acetic acid, benzoic acid, isobutyric acid).

  • Affinity Measurement: Measure the binding affinity of the new, larger compounds using the same biophysical assay as the primary screen (e.g., SPR).

  • Structure-Activity Relationship (SAR): Analyze the results. If adding a phenyl group via an amide linkage (forming a benzamide) increases affinity from 500 µM to 50 µM, this provides a strong SAR signal. The gain in affinity should ideally be confirmed by obtaining a new crystal structure to ensure the added moiety binds as intended.

  • Iteration: Repeat the cycle, making further modifications based on the latest structural and affinity data to incrementally improve potency and other drug-like properties.

Conclusion

[(3R)-Tetrahydropyran-3-yl]methanamine is more than just another small molecule; it is a strategic tool for modern drug discovery. Its inherent three-dimensionality, excellent physicochemical properties, and synthetically tractable growth vector make it an ideal starting point for FBDD campaigns targeting a wide range of proteins. By employing the robust, multi-faceted workflow of biophysical screening, hit validation, and structure-guided design outlined in these notes, research teams can leverage this powerful fragment to efficiently translate a weak initial hit into a potent and novel lead candidate.

References

  • Scott, W. R. et al. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp³-Enriched Fragment Collection. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Davies, T. G. & Tickle, I. J. (2020). Fragment-based drug discovery: opportunities for organic synthesis. Royal Society of Chemistry. Available at: [Link]

  • Kumar, A. et al. (2023). Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry. International Journal of Scientific Research & Technology. Available at: [Link]

  • Bao, X. et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. Journal of the American Chemical Society. Available at: [Link]

  • Ciulli, A. & Abell, C. (2007). Fragment-based approaches to enzyme inhibition. Current Opinion in Biotechnology. Available at: [Link]

  • Chem-Impex. (n.d.). 3-(Aminomethyl)tetrahydrofuran. Chem-Impex International. Available at: [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. CHI. Available at: [Link]

  • Creative Biolabs. (2024). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Creative Biolabs. Available at: [Link]

  • González-Alvarez, I. et al. (2009). Biological Evaluation, Structure-Activity Relationships, and Three-Dimensional Quantitative. Journal of Medicinal Chemistry. Available at: [Link]

  • Hamann, M. T. et al. (2007). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. Journal of Natural Products. Available at: [Link]

  • Brunst, S. et al. (2018). Systematic Assessment of Fragment Identification for Multitarget Drug Design. Chemistry – A European Journal. Available at: [Link]

  • Macmillan Group. (2023). Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group. Available at: [Link]

  • Hughes, J. D. et al. (2008). Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Q. et al. (2023). Fragment Screening in the Development of a Novel Anti-Malarial. MDPI. Available at: [Link]

  • Zhong, H. (2013). Understanding the molecular properties and metabolism of top prescribed drugs. Current Drug Metabolism. Available at: [Link]

  • Karageorgis, G. et al. (2015). Pseudonatural Products for Chemical Biology and Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Clausen, M. et al. (2023). Fragment-based lead discovery often relies on flat, aromatic compounds which display undesirable physicochemical properties with limited exit vectors for fragment growth. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ghosh, A. K. et al. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • Chen, J. & Yildirim, I. (2023). NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. MDPI. Available at: [Link]

  • Barreiro, E. J. et al. (2005). Structure-activity relationships for the design of small-molecule inhibitors. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). LogP and molecular topological polar surface area (TPSA) of selected compounds. ResearchGate. Available at: [Link]

  • DergiPark. (n.d.). Computational Insights in Drug-likeness and ADMT Properties of -dienes Resemble of Geranial. DergiPark. Available at: [Link]

  • Vassilev, D. et al. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting[(3R)-Tetrahydropyran-3-yl]methanamine Workflows

Welcome to the Technical Support Center for [(3R)-Tetrahydropyran-3-yl]methanamine . This chiral, primary aliphatic amine features a β -branched tetrahydropyran (THP) ring, making it a highly valuable building block in m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for [(3R)-Tetrahydropyran-3-yl]methanamine . This chiral, primary aliphatic amine features a β -branched tetrahydropyran (THP) ring, making it a highly valuable building block in medicinal chemistry and drug development. However, its unique structural features—specifically the steric hindrance from the THP ring, the Lewis basicity of the pyranyl oxygen, and its typical commercial form as a hydrochloride salt[1]—can introduce specific challenges during synthesis.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yielding amide couplings, reductive aminations, and C–N cross-couplings.

Core Troubleshooting Logic

Before diving into specific reaction classes, it is critical to diagnose the physical state of your starting material. The workflow below outlines the foundational logic for integrating this amine into your synthetic pipeline.

Workflow A [(3R)-THP-3-yl]methanamine Starting Material B Identify Salt Form (Usually HCl) A->B C In Situ Free-Basing (e.g., DIPEA / TEA) B->C If HCl Salt D Amide Coupling C->D E Reductive Amination C->E F C-N Cross-Coupling C->F

Troubleshooting workflow for [(3R)-Tetrahydropyran-3-yl]methanamine reactions.

Module 1: Amide Coupling Challenges

Frequently Asked Questions

Q: Why am I recovering unreacted[(3R)-Tetrahydropyran-3-yl]methanamine during my amide coupling, even with an excess of coupling reagent? A: This compound is almost exclusively supplied as a hydrochloride salt to prevent degradation[1]. The primary amine is β -branched, which slightly reduces its nucleophilicity compared to unhindered linear amines. If the HCl salt is not fully neutralized (free-based) in situ, the effective concentration of the nucleophilic free amine remains too low to drive the reaction forward. Solution: Ensure you are using at least 2.5 to 5.0 equivalents of a non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) relative to the amine salt[2].

Q: My carboxylic acid partner is undergoing epimerization during the coupling. How can I prevent this? A: Because the THP-amine is moderately hindered, the coupling reaction is slower. This gives the activated carboxylic acid intermediate more time to form an oxazolone, which rapidly racemizes in the presence of excess base. Solution: Switch to a coupling reagent with a lower epimerization risk (like T3P) or use a bio-organocatalytic approach such as choline chloride-mediated amidation[3].

Quantitative Comparison of Coupling Reagents
Coupling ReagentActivation KineticsEpimerization Risk (Acid Partner)Optimal BaseByproduct Removal
HATU Very FastHigh (if base is in large excess)DIPEAAqueous wash
EDC / HOBt ModerateLowNMMDilute acidic/basic wash
T3P (50% in EtOAc) FastVery LowDIPEA / PyridineWater-soluble
Protocol 1: Self-Validating Amide Coupling (HATU Method)

This protocol utilizes a pre-activation strategy to maximize the coupling efficiency of the hindered amine while managing the HCl salt[2].

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M). Add DIPEA (1.5 eq). Stir at room temperature for 15 minutes.

    • Validation Checkpoint 1: The solution should turn a pale yellow, indicating the formation of the active O7-azabenzotriazole ester.

  • Free-Basing the Amine: In a separate vial, suspend [(3R)-Tetrahydropyran-3-yl]methanamine hydrochloride (1.1 eq) in DMF. Add TEA or DIPEA (2.5 eq) and sonicate for 2 minutes until a clear solution is obtained[2].

  • Coupling: Add the free-based amine solution dropwise to the pre-activated acid.

    • Validation Checkpoint 2: Spot the reaction on TLC or sample for LC-MS after 1 hour. The active ester mass should be fully consumed.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, then dry over Na2​SO4​ .

Module 2: Reductive Amination Complexities

Frequently Asked Questions

Q: Why is my reductive amination yielding a mixture of the desired secondary amine and an unwanted tertiary amine? A: Direct reductive amination of primary amines often suffers from over-alkylation. The initial product (a secondary amine) can act as a nucleophile and react with a second equivalent of the carbonyl compound to form a tertiary amine[4]. Solution: Control the stoichiometry by using a slight excess of the amine, and strictly use Sodium Triacetoxyborohydride ( NaBH(OAc)3​ ). NaBH(OAc)3​ is highly chemoselective for iminium ions over unreacted carbonyls[4].

Q: The reaction with my ketone is completely stalling. What is going wrong? A: The β -branching of the THP ring combined with the steric bulk of a ketone prevents efficient imine formation. Solution: Switch from a direct to an indirect (stepwise) reductive amination. Use Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) as a Lewis acid to force imine formation, followed by reduction with Sodium Cyanoborohydride ( NaBH3​CN )[5].

RedAm A Primary Amine + Carbonyl B Carbinolamine Intermediate A->B -H2O C Iminium Ion B->C H+ D Secondary Amine (Target) C->D NaBH(OAc)3 E Tertiary Amine (Over-alkylation) D->E Excess Carbonyl

Mechanistic pathway and side-reactions in reductive amination.

Quantitative Comparison of Reducing Agents
Reducing AgentRelative ReactivityChemoselectivity (Iminium vs Carbonyl)Recommended pHPrimary Application
NaBH(OAc)3​ MildHigh4.0 - 5.0First-line choice for direct reductive amination.
NaBH3​CN ModerateHigh (pH dependent)5.0 - 6.0Stepwise amination with Lewis acids.
NaBH4​ StrongLow (Reduces Carbonyls)> 7.0Stepwise method only; risks alcohol byproducts[6].
Protocol 2: Self-Validating Indirect Reductive Amination

This protocol is specifically designed for coupling [(3R)-Tetrahydropyran-3-yl]methanamine with sterically hindered ketones using Lewis acid activation[5].

Step-by-Step Methodology:

  • Imine Formation: Under a nitrogen atmosphere, combine the ketone (1.0 eq) and[(3R)-Tetrahydropyran-3-yl]methanamine (free base, 1.1 eq) in anhydrous THF (0.3 M).

  • Lewis Acid Addition: Add Ti(OiPr)4​ (1.2 eq) dropwise. Stir at room temperature for 12 hours.

    • Validation Checkpoint 1: Remove a 10 μL aliquot, dilute in dry C6​D6​ , and analyze via 1H NMR. The disappearance of the ketone carbonyl signal and the appearance of the imine proton/carbon confirms successful pre-formation.

  • Reduction: Cool the reaction to 0 °C. Add NaBH3​CN (1.5 eq) in one portion. Stir for 4 hours, allowing the reaction to warm to room temperature.

    • Validation Checkpoint 2: LC-MS analysis should show the mass of the desired secondary amine without the presence of the corresponding alcohol (which would indicate premature reduction of the ketone).

  • Workup: Quench with water (causes precipitation of TiO2​ ). Filter the suspension through a pad of Celite, washing thoroughly with EtOAc. Separate the organic layer, wash with brine, and dry over Na2​SO4​ .

Module 3: C–N Cross-Coupling (Buchwald-Hartwig)

Frequently Asked Questions

Q: Can I use this chiral primary amine in a Buchwald-Hartwig cross-coupling without degrading the THP ring or causing racemization? A: Yes. The chiral center at the C3 position of the THP ring is not readily enolizable, making it stable under standard basic cross-coupling conditions. However, primary amines are notorious for favoring the formation of biaryl byproducts or suffering from low conversion due to catalyst poisoning. Solution: Optimization of the palladium source and ligand is critical. Systems utilizing Pd(dba)2​ with BINAP and Cs2​CO3​ in THF have proven highly effective for challenging chiral primary amines, maintaining low palladium levels in the isolated product while suppressing biaryl formation[7].

References

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Reductive Amination, and How It Works Master Organic Chemistry
  • (Oxan-3-yl)methanamine hydrochloride | C6H14ClNO | CID 22648120 PubChem
  • Organic Process Research & Development Vol. 18 No.
  • Full article: Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA)
  • Stereoselective Bio-Organocatalytic Cascade to Chiral Amides as Active Pharmaceutical Ingredient Intermediates PMC - N
  • N-(Benzyloxycarbonyloxy)succinimide | Protective Groups Ambeed

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for [(3R)-Tetrahydropyran-3-yl]methanamine

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with [(3R)-Tetrahydropyran-3-yl]methanamine (CAS: 7179-99-9).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals working with [(3R)-Tetrahydropyran-3-yl]methanamine (CAS: 7179-99-9). Because this chiral primary amine is a critical building block for various pharmaceutical active ingredients (APIs), including non-fused thiophene derivatives and kinase inhibitors , achieving high chemical and enantiomeric purity is paramount.

Below, you will find an impurity profiling breakdown, a troubleshooting FAQ, and self-validating experimental protocols designed to resolve the most stubborn purification bottlenecks.

Quantitative Impurity Profiling

Understanding the origin of your impurities is the first step in designing a rational purification strategy. The table below summarizes the quantitative data and targeted removal strategies for common contaminants found in crude[(3R)-Tetrahydropyran-3-yl]methanamine mixtures.

Impurity ProfileOrigin / MechanismTypical % in CrudeTarget %Resolution Strategy
(3S)-Enantiomer Lack of stereocontrol during the reduction of racemic precursors or non-stereoselective reductive amination.10.0 - 50.0%< 0.5%Diastereomeric Salt Resolution / Chiral SFC
Secondary Amines (e.g., Bis-THP amine)Imine intermediates reacting with the newly formed primary amine during nitrile reduction.5.0 - 15.0%< 0.1%Cbz-Derivatization & Silica Chromatography
Unreacted Nitrile Incomplete reduction of tetrahydropyran-3-carbonitrile starting material.2.0 - 5.0%0.0%Acid-Base Extraction
Inorganic Salts (Al / B)Byproducts from reducing agents (e.g., LiAlH₄, NaBH₄).Variable< 10 ppmFieser Workup / Rochelle Salt Wash

Troubleshooting FAQs

Q1: My crude amine is heavily contaminated with the (3S)-enantiomer. How can I selectively isolate the (3R)-target without using expensive preparative chromatography?

A: You should utilize diastereomeric salt resolution . Enantiomers have identical physical properties, making direct separation impossible. By reacting the racemic amine with a chiral acid (such as L-tartaric acid or N-tosyl-(S)-phenylalanine), you create a pair of diastereomeric salts. Because diastereomers have different lattice energies and solubilities, you can selectively precipitate the (3R)-amine salt . Causality Check: The success of this method depends heavily on the solvent. Using a solvent with a six-membered ring structure (like tetrahydropyran or cyclohexene) can dramatically stabilize specific diastereomeric salts without relying solely on hydrogen bonding, forcing the desired salt out of solution .

Q2: I attempted to purify the free amine via silica gel chromatography, but the product streaked across the column and co-eluted with secondary amine impurities. Why did this happen?

A: Low-molecular-weight aliphatic primary amines are highly polar and basic. They interact strongly with the acidic silanol groups on standard silica gel, causing severe peak tailing ("streaking"). To bypass this, you must temporarily mask the amine's basicity. Reacting the crude mixture with N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) converts the primary amine into a neutral carbamate . This derivative behaves predictably on silica gel, allowing for sharp separation from unreacted starting materials and sterically hindered secondary amine byproducts.

Q3: Following the reduction of tetrahydropyran-3-carbonitrile with LiAlH₄, my aqueous workup resulted in a thick, unfilterable gelatinous emulsion. How do I recover my product?

A: This is caused by the formation of amorphous aluminum hydroxide [Al(OH)₃] gels. To prevent this, you must use the Fieser Workup Method . For every x grams of LiAlH₄ used, sequentially add x mL of water, x mL of 15% NaOH (aq), and 3x mL of water under vigorous stirring. Causality Check: The highly alkaline NaOH converts the gelatinous aluminum complexes into a dense, granular, white aluminate precipitate. This self-validating step ensures the aluminum salts trap aqueous impurities while allowing the organic solvent (containing your amine) to be easily decanted or filtered.

Validated Experimental Protocols

Protocol A: Chemical Derivatization Strategy (Cbz-Protection)

Use this protocol when chemical purity (removal of secondary amines and non-basic organics) is your primary bottleneck.

Derivatization A Amine Mixture (Primary + Secondary) B Cbz-OSu / TEA / DCM (Protection) A->B C Silica Gel Chromatography B->C D Pure Cbz-(3R)-Amine C->D E Pd/C, H2 (Deprotection) D->E F Ultra-Pure Free Amine E->F

Caption: Chemical derivatization strategy for removing closely related amine impurities.

Step-by-Step Methodology:

  • Protection: Dissolve the crude tetrahydropyran-3-ylmethanamine hydrochloride (approx. 20.0 g, 131 mmol) and Triethylamine (TEA, 5.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.

  • Reagent Addition: Slowly add Cbz-OSu (1.5 eq) to the mixture. Rationale: Cbz-OSu is preferred over benzyl chloroformate (Cbz-Cl) as it is less moisture-sensitive and avoids the generation of corrosive HCl gas.

  • Reaction & Extraction: Warm to room temperature and stir for 16 hours. Quench with water. Extract the aqueous layer with DCM (3x). Wash the combined organics with brine and dry over Na₂SO₄ .

  • Chromatography: Concentrate the organic layer onto silica gel. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Validation Checkpoint: Run a TLC (Ninhydrin stain). The Cbz-protected amine will appear as a distinct, non-streaking spot, while unreacted secondary amines will elute at a different Rf.

  • Deprotection: Dissolve the purified Cbz-amine in Methanol. Add 10% Pd/C (0.1 eq by weight) and stir under an H₂ atmosphere (1 atm) for 12 hours. Filter through Celite to yield the ultra-pure free amine.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Use this protocol to upgrade the enantiomeric excess (ee) of your product.

Workflow N1 Crude[(3R)-THP-3-yl]methanamine N2 Acid-Base Extraction N1->N2 Removes Neutrals N3 Chiral Resolution (L-Tartaric Acid) N2->N3 Enantiomer Separation N4 Crystallization (Diastereomeric Salt) N3->N4 Selective Precipitation N5 Free-Basing (NaOH Treatment) N4->N5 Cleave Salt N6 Pure[(3R)-THP-3-yl]methanamine N5->N6 >99% ee

Caption: Workflow for the isolation and chiral resolution of[(3R)-Tetrahydropyran-3-yl]methanamine.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the chemically pure, racemic amine in a boiling mixture of Ethanol and Water (9:1 v/v). Slowly add 1.0 equivalent of a chiral resolving acid (e.g., L-tartaric acid).

  • Controlled Cooling: Allow the solution to cool to room temperature at a rate of 5 °C per hour. Rationale: Rapid cooling traps the incorrect enantiomer in the crystal lattice (occlusion). Slow cooling ensures thermodynamic control, yielding highly pure (3R)-amine·L-tartrate crystals.

  • Filtration & Washing: Filter the crystals and wash with ice-cold Ethanol.

    • Validation Checkpoint: Analyze a 5 mg sample of the salt via Chiral SFC (Supercritical Fluid Chromatography) . If the ee is < 98%, perform a second recrystallization from Ethanol/Water.

  • Free-Basing: Suspend the pure salt in DCM and add 2M NaOH (aq) until the aqueous layer reaches pH > 12.

    • Validation Checkpoint: The pH must strictly exceed 12 to ensure complete deprotonation of the amine, driving it entirely into the organic phase.

  • Isolation: Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to afford the pure [(3R)-Tetrahydropyran-3-yl]methanamine.

References

  • Title: Non-fused thiophene derivatives and their uses (WO2019154953A1)
  • Title: New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: MDPI (Molecules) URL: [Link]

Troubleshooting

Technical Support Center: Purification of [(3R)-Tetrahydropyran-3-yl]methanamine Derivatives

Welcome to the technical support center for the purification of [(3R)-Tetrahydropyran-3-yl]methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of [(3R)-Tetrahydropyran-3-yl]methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important chiral building block. The following content is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the general properties and purification strategies for [(3R)-Tetrahydropyran-3-yl]methanamine derivatives.

Q1: What are the key chemical properties of [(3R)-Tetrahydropyran-3-yl]methanamine that influence its purification?

A1: Understanding the fundamental properties of the target molecule is critical for designing an effective purification strategy. [(3R)-Tetrahydropyran-3-yl]methanamine is a primary aliphatic amine. Its key characteristics are:

  • Basicity: The primary amine group (pKa of the conjugate acid is typically ~10-11) is the most influential feature. It can cause strong interactions with acidic stationary phases like silica gel, leading to peak tailing in chromatography.[1][2] This basicity, however, can be exploited for purification via salt formation.[3][4]

  • Polarity: The presence of the amine and the tetrahydropyran oxygen atom makes it a polar molecule, generally soluble in polar organic solvents like methanol and dichloromethane, with some solubility in water.[5]

  • Chirality: The molecule possesses a stereocenter at the 3-position of the tetrahydropyran ring. Purification methods must be chosen to avoid racemization, and chiral purity should be assessed using appropriate analytical techniques like chiral HPLC.[6]

  • Potential for Instability: Like many amines, it can react with atmospheric carbon dioxide to form carbonate salts. It may also be sensitive to strong acidic conditions which could potentially lead to ring-opening of the tetrahydropyran moiety, although the THP ring itself is generally stable.[7][8]

Q2: What are the most common impurities I should expect from the synthesis of [(3R)-Tetrahydropyran-3-yl]methanamine derivatives?

A2: The impurity profile depends heavily on the synthetic route. Common routes include the reduction of corresponding nitriles, amides, or reductive amination of a tetrahydropyran-3-carbaldehyde.[6] Potential impurities include:

  • Unreacted Starting Materials: Residual nitrile, amide, aldehyde, or ketone precursors.

  • Reaction Byproducts: For example, if reducing an amide with a hydride source like LiAlH₄, you might have corresponding alcohol byproducts.[9]

  • Catalyst Residues: If using transition-metal catalysis for hydrogenation or reductive amination, trace metals may be present.[6]

  • Over-reduction Products: In some cases, the tetrahydropyran ring could be susceptible to ring-opening under harsh reductive conditions.

  • Enantiomeric Impurity: The corresponding (S)-enantiomer if the synthesis is not perfectly stereoselective.

Q3: I have a crude mixture. How do I decide which purification method to use?

A3: The choice of purification method is a multi-factorial decision based on the scale of your reaction, the nature of the impurities, and the required final purity. The following decision tree provides a general guideline.

G start Crude Product [(3R)-THPM-Amine Derivative] is_solid Is the crude material a solid? start->is_solid is_major_impurity_non_basic Is the major impurity non-basic/neutral? is_solid->is_major_impurity_non_basic No (Oil or Amorphous) crystallization Attempt Direct Crystallization or Salt Formation/Crystallization is_solid->crystallization Yes is_thermally_stable Is the compound thermally stable & volatile? is_major_impurity_non_basic->is_thermally_stable No acid_base_extraction Acid-Base Extraction: 1. Dissolve in Org. Solvent 2. Extract with aq. Acid 3. Basify aq. layer 4. Extract with Org. Solvent is_major_impurity_non_basic->acid_base_extraction Yes chromatography Flash Column Chromatography (Basic-treated silica or Alumina) is_thermally_stable->chromatography No distillation Distillation / Kugelrohr is_thermally_stable->distillation Yes high_purity_needed High purity required (>99%)? prep_hplc Preparative HPLC (Normal or Reverse Phase) high_purity_needed->prep_hplc Yes crystallization->high_purity_needed acid_base_extraction->high_purity_needed chromatography->high_purity_needed distillation->high_purity_needed

Caption: Decision tree for selecting a primary purification method.

Section 2: Troubleshooting Guide: Purification by Chromatography

Flash column chromatography is a workhorse technique, but amines present unique challenges.

Q4: My amine derivative is streaking badly (peak tailing) on the silica gel column. What's causing this and how do I fix it?

A4: This is the most common issue when purifying amines on silica gel.

  • Causality: Standard silica gel has acidic silanol groups (Si-OH) on its surface. Your basic amine interacts strongly with these acidic sites via an acid-base interaction.[1][10] A portion of your compound gets "stuck" and elutes slowly, causing the characteristic tail.

  • Solutions:

    • Add a Basic Modifier to the Eluent: This is the simplest and most effective solution. Add a small amount of a volatile tertiary amine to your solvent system. This modifier will compete with your product for the acidic sites on the silica.

      • Triethylamine (Et₃N): Add 0.5-2% (v/v) to your eluent (e.g., Ethyl Acetate/Hexane + 1% Et₃N).

      • Ammonia: For more polar solvent systems, you can use a solution of 7N ammonia in methanol as a component of your eluent system (e.g., 95:5:0.5 DCM/MeOH/NH₄OH).

    • Use a Deactivated Stationary Phase:

      • Basic Alumina: Aluminum oxide is basic and is an excellent alternative to silica gel for purifying amines.

      • Treated Silica Gel: You can purchase commercially available "base-deactivated" silica gel, or prepare it yourself by slurrying silica gel in your eluent containing the basic modifier before packing the column.

Q5: I'm losing my compound on the column. My yield is very low despite seeing the product go in. Why?

A5: This is likely an extreme case of the peak tailing issue mentioned in Q4.

  • Causality: If the interaction with the silica gel is too strong, your compound may bind irreversibly to the stationary phase and will not elute from the column. This is more common with highly basic amines or when using a very non-polar eluent.

  • Solutions:

    • Increase Eluent Polarity Drastically: After running your gradient, flush the column with a highly polar, basic solvent mixture (e.g., 80:20:2 Dichloromethane/Methanol/Ammonium Hydroxide) to wash out any strongly bound material.

    • Switch to a Different Stationary Phase: Avoid silica altogether. Use basic alumina or a C18-based reverse-phase silica gel for your purification.

    • Pre-treat the Sample: Before loading, dissolve your crude material and add a small amount of the basic modifier (e.g., triethylamine) directly to it. This can help prevent initial strong binding at the top of the column.

Section 3: Troubleshooting Guide: Purification by Crystallization & Salt Formation

Crystallization can be an excellent method for obtaining highly pure material, especially at a large scale.

Q6: I'm trying to purify my amine by forming the hydrochloride (HCl) salt, but it's just oiling out instead of crystallizing. What should I do?

A6: "Oiling out" is a common problem where the product separates as a liquid phase instead of a solid crystalline lattice.

  • Causality: This often happens when the solubility of the salt in the chosen solvent is too high, or when the rate of precipitation is too fast, not allowing time for a crystal lattice to form. Impurities can also inhibit crystallization.[4]

  • Solutions:

    • Change the Solvent System: The key is to find a solvent system where the salt has low solubility.

      • Try adding a non-polar co-solvent. For example, if your salt is dissolved in methanol or ethanol, slowly add a less polar solvent like diethyl ether, MTBE, or ethyl acetate until turbidity persists, then allow it to stand.[4]

      • Experiment with different primary solvents like isopropanol (IPA) or acetonitrile.[11][12]

    • Slow Down the Process:

      • Cool Slowly: Instead of placing your solution directly in an ice bath, allow it to cool slowly to room temperature first, then transfer it to a refrigerator, and finally to a freezer.

      • Vapor Diffusion: Dissolve your oily salt in a minimal amount of a good solvent (e.g., methanol) and place this vial inside a larger, sealed jar containing a poor solvent (e.g., diethyl ether). The vapor of the poor solvent will slowly diffuse into the vial, gradually reducing the solubility and promoting slow crystal growth.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seed the Solution: If you have a tiny amount of solid material, add a single seed crystal to the supersaturated solution to initiate crystallization.[]

Q7: Is forming a salt the only way to crystallize an amine?

A7: No, while salt formation is very common and effective, direct crystallization of the free base is also possible.[14]

  • Rationale: Direct crystallization is advantageous because it avoids the final step of neutralizing the salt to recover the free amine.

  • Approach: The principles are the same as any crystallization. You need to find a solvent or solvent system where the free amine has high solubility at high temperatures and low solubility at low temperatures.[14]

  • Solvent Screening: A typical starting point for a moderately polar amine would be to try crystallizing from solvents like hexanes, toluene, or mixtures of ethyl acetate and hexanes.

Technique Common Solvents Key Considerations
Free Base Crystallization Toluene, Heptane, Ethyl Acetate/Hexane mixturesOne-step process, avoids aqueous workup. Success is highly substrate-dependent.
HCl Salt Formation Isopropanol (IPA), Ethanol/Diethyl Ether, DichloromethaneOften yields highly crystalline solids. Requires liberation of the free base as a final step.
Other Acid Salts (e.g., Oxalate, Tartrate) Alcohols, AcetonitrileCan be used for chiral resolution if a chiral acid is used.[] Solubility properties will differ from HCl salts.

Table 1: Comparison of Crystallization Approaches.

Section 4: Experimental Protocols

Protocol 1: Basic Treatment of Silica Gel for Column Chromatography

This protocol describes how to deactivate silica gel to improve the chromatography of basic compounds.

  • Prepare the Slurry: In a beaker, add the required amount of silica gel for your column.

  • Add Basic Eluent: Add your chosen eluent (e.g., 90:10 Hexane/Ethyl Acetate) containing 1-2% triethylamine. Add enough solvent to create a mobile slurry.

  • Stir: Stir the slurry gently for 5-10 minutes. This ensures the triethylamine has time to neutralize the acidic sites on the silica surface.

  • Pack the Column: Pour the slurry into your chromatography column and pack as you normally would, draining the excess solvent.

  • Equilibrate: Run 2-3 column volumes of the basic eluent through the packed column before loading your sample.

Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for separating your basic amine from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acid Extraction: Transfer the solution to a separatory funnel and extract it one to three times with an aqueous acid solution (e.g., 1 M HCl). Your amine will become protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Combine and Wash: Combine the aqueous layers. If desired, wash this acidic aqueous layer once with fresh organic solvent to remove any remaining neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add a base (e.g., 5 M NaOH or solid K₂CO₃) with stirring until the pH is >11. This deprotonates your amine, making it organic-soluble again.

  • Product Extraction: Extract the now basic aqueous layer three times with fresh organic solvent (e.g., DCM).

  • Drying and Concentration: Combine the organic extracts containing your purified amine, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free amine.

References

  • Peak Tailing In Chromatography: Troubleshooting Basics. (2023). GMP Insiders. [Link]

  • Troubleshooting Peak Tailing in Gas Chromatography Workflows. (2026). Lab Manager. [Link]

  • Tetrahydropyran - Wikipedia. Wikipedia. [Link]

  • What are the best processes/methods for separation of chiral amine both non selective ... (2012). ResearchGate. [Link]

  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis? (2023). ResearchGate. [Link]

  • Forming oxalte salts of amines. (2009). Sciencemadness.org. [Link]

  • SOP: CRYSTALLIZATION. University of Massachusetts. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journals. [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022). PMC - NIH. [Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC. [Link]

  • US5686588A - Amine acid salt compounds and process for the production thereof.
  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ResearchGate. [Link]

  • Chiral Separation Techniques. chemistlibrary. [Link]

  • Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. (2022). OSTI.GOV. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Link]

  • Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. (2018). MDPI. [Link]

  • Simple and Efficient Preparation of Reagents for Thiopyran Introduction: Methyl Tetrahydro-4-oxo-2 H - ResearchGate. ResearchGate. [Link]

  • CN102030734A - Method for synthesizing chiral pharmaceutical intermediate 3-amino tetrahydropyrane and salt thereof.
  • Synthesis, deprotection, analysis and purification of RNA and ribozymes. PMC - NIH. [Link]

  • 2,3-dihydropyran. Organic Syntheses Procedure. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the purity of synthesized [(3R)-Tetrahydropyran-3-yl]methanamine

An In-Depth Comparative Guide to Validating the Purity of Synthesized [(3R)-Tetrahydropyran-3-yl]methanamine Introduction: The Critical Role of Purity in Chiral Building Blocks In the landscape of modern drug discovery a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to Validating the Purity of Synthesized [(3R)-Tetrahydropyran-3-yl]methanamine

Introduction: The Critical Role of Purity in Chiral Building Blocks

In the landscape of modern drug discovery and development, the structural integrity of chiral building blocks is paramount. [(3R)-Tetrahydropyran-3-yl]methanamine, a key intermediate, features a stereocenter that is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). The presence of its corresponding (S)-enantiomer, even in minute quantities, can lead to reduced therapeutic effect, altered pharmacological profiles, or unforeseen toxicological issues.[1][2] Therefore, rigorous and validated analytical methods are not merely a regulatory formality but a scientific necessity to ensure the chemical and stereochemical purity of this vital compound.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparison of the principal analytical techniques for validating the purity of [(3R)-Tetrahydropyran-3-yl]methanamine. We will delve into the causality behind experimental choices, present detailed protocols, and offer a logical framework for selecting the most appropriate methods for your specific needs.

The Analytical Gauntlet: A Multi-Pronged Approach to Purity Verification

A single analytical technique is rarely sufficient to provide a complete purity profile. A robust validation strategy employs orthogonal methods, each interrogating different physicochemical properties of the molecule. This ensures that all potential impurities—be they enantiomeric, diastereomeric, structural, or residual solvents—are identified and quantified.

cluster_0 Purity Assessment Workflow Sample Synthesized [(3R)-Tetrahydropyran-3-yl]methanamine Initial_Screen Initial Screening (NMR, MS) Sample->Initial_Screen Structural & Mass Verification Chiral_Analysis Enantiomeric Purity (Chiral HPLC/GC) Initial_Screen->Chiral_Analysis Proceed if Structure Confirmed Chemical_Purity Chemical Purity (HPLC, GC, Elemental) Initial_Screen->Chemical_Purity Decision Purity Spec Met? Chiral_Analysis->Decision Chemical_Purity->Decision Decision->Sample No (Repurify) Report Final Purity Report Decision->Report Yes Review Review & Release Report->Review

Caption: Workflow for comprehensive purity validation of a chiral amine.

Comparative Analysis of Key Analytical Methods

The choice of an analytical method is a critical decision driven by factors such as the type of impurity being targeted, required sensitivity, sample throughput, and available instrumentation.[1][3] Below is a comparative summary of the most effective techniques for assessing [(3R)-Tetrahydropyran-3-yl]methanamine.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyChiral Gas Chromatography (GC)Mass Spectrometry (MS)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[3]Measures nuclear spin transitions in a magnetic field. With chiral auxiliaries, forms diastereomeric complexes with distinct NMR signals.[3]Differential interaction of volatile enantiomers (or their derivatives) with a chiral stationary phase in a gaseous mobile phase.[3][4]Measures the mass-to-charge ratio of ionized molecules. Provides molecular weight and structural information.[5]
Primary Use Gold standard for quantifying enantiomeric excess (ee) . Also used for chemical purity.[2][6]Structural elucidation, confirmation of identity, and quantification of chemical impurities. Quantification of ee with chiral agents.[7][8]Quantification of ee, especially for volatile amines or after derivatization. Analysis of residual solvents.Molecular weight confirmation and identification of impurities. Often coupled with LC or GC (LC-MS, GC-MS).[9]
Sensitivity High (µg/mL to ng/mL range).[1]Moderate to Low (typically requires mg of sample).[1]Very High (pg to fg range).Very High (pg to fg range).[10]
Throughput Moderate (10-60 min/sample).[3]High (5-15 min/sample).[3]Moderate (10-30 min/sample).[3]High (can be <5 min/sample).
Pros Highly accurate and precise for ee determination; robust and reproducible; widely available.[11]Non-destructive; provides definitive structural information; rapid for ee estimation.[1]Excellent resolution and sensitivity; ideal for volatile impurities.Unmatched sensitivity and specificity for mass; provides fragmentation data for structural clues.[10]
Cons Requires method development for each compound; can be solvent-intensive.Lower sensitivity compared to chromatographic methods; ee determination may require chiral auxiliaries and can be less precise than HPLC.[12]Requires analyte to be volatile or derivatized; potential for thermal degradation.Does not inherently separate isomers without a chromatographic front-end or specialized techniques.

Deep Dive: Experimental Methodologies

Trustworthy data comes from meticulously executed and validated protocols. Here, we provide detailed, step-by-step methodologies for the most critical techniques.

Chiral HPLC: The Definitive Method for Enantiomeric Excess

Chiral HPLC is the cornerstone of enantiomeric purity analysis due to its high precision and reliability.[6][11] The separation mechanism relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral stationary phase. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are often the first choice for amines due to their broad applicability.

Experimental Protocol: Chiral HPLC

  • Column Selection:

    • Begin with a polysaccharide-based chiral column such as a CHIRALPAK® AD-RH or a similar column known for resolving amines.

    • Rationale: These columns offer a variety of chiral recognition mechanisms (hydrogen bonding, dipole-dipole, π-π interactions) that are effective for primary amines.

  • Mobile Phase Preparation:

    • For reversed-phase columns (like AD-RH), a typical mobile phase consists of an aqueous buffer (e.g., 20 mM ammonium bicarbonate) and an organic modifier (e.g., acetonitrile or isopropanol).[13]

    • For normal-phase columns, use a mixture of an alkane (e.g., hexane) and an alcohol (e.g., ethanol or isopropanol), often with a small amount of an amine additive (e.g., 0.1% diethylamine).

    • Rationale: The amine additive is crucial in normal-phase chromatography to prevent peak tailing by masking active sites on the silica support.

  • Sample Preparation:

    • Accurately prepare a stock solution of the synthesized amine in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).[3]

    • Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.[3]

    • Rationale: Filtering prevents column clogging and ensures a clean injection, improving column lifetime and data quality.

  • HPLC Analysis & System Suitability:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a racemic standard of [(Tetrahydropyran-3-yl)]methanamine to confirm the separation of the two enantiomers.

    • Perform a system suitability test: The resolution between the (R) and (S) peaks should be >1.5.

    • Inject the sample solution and record the chromatogram.[3]

  • Data Interpretation & Calculation:

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on their retention times from the racemic standard injection.

    • Calculate the enantiomeric excess (% ee) using the peak areas: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

NMR Spectroscopy: Structural Confirmation and Purity Screening

NMR is an indispensable tool for confirming the chemical identity of the synthesized compound and for detecting chemical (non-enantiomeric) impurities.[7][8] Furthermore, with the use of a Chiral Derivatizing Agent (CDA), it becomes a powerful method for determining enantiomeric purity.

cluster_1 NMR Analysis with Chiral Derivatizing Agent Analyte Enantiomeric Mixture (R-Amine + S-Amine) Reaction Covalent Bond Formation Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., (S)-BINOL based) CDA->Reaction Diastereomers Diastereomeric Mixture (R,S-Complex + S,S-Complex) Reaction->Diastereomers NMR ¹H NMR Analysis Diastereomers->NMR Spectrum Distinct, Integratable Signals for each Diastereomer NMR->Spectrum

Caption: Principle of ee determination by NMR using a Chiral Derivatizing Agent.

Experimental Protocol: ¹H NMR with a Chiral Derivatizing Agent

This protocol is adapted from a general method for primary amines using a three-component system.[12][14][15][16]

  • Reagent Preparation:

    • Prepare stock solutions in a deuterated solvent (e.g., CDCl₃) of:

      • The synthesized [(3R)-Tetrahydropyran-3-yl]methanamine.

      • 2-formylphenylboronic acid.

      • Enantiopure (S)-1,1'-bi-2-naphthol ((S)-BINOL).

  • Derivatization:

    • In an NMR tube, combine the amine sample (approx. 1-5 mg), 1.1 equivalents of 2-formylphenylboronic acid, and 1.1 equivalents of (S)-BINOL.[12]

    • Add approximately 0.6 mL of CDCl₃.

    • Agitate the tube gently to ensure complete dissolution and reaction. The reaction to form diastereomeric iminoboronate esters is typically rapid and quantitative at room temperature.[15]

    • Rationale: The chiral amine reacts with the achiral aldehyde and the chiral diol to form a pair of diastereomers. Because diastereomers have different physical properties, they will have distinct signals in the NMR spectrum, allowing for quantification.

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time for accurate integration.

    • Rationale: A proper relaxation delay is crucial for quantitative NMR (qNMR) to ensure that all protons have fully relaxed before the next pulse, making the signal area directly proportional to the number of nuclei.[8]

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomers. Protons close to the newly formed chiral center, such as the imine proton, often show the best separation.[12]

    • Carefully integrate the area of these two distinct signals.

    • The ratio of the integrals directly reflects the enantiomeric ratio of the original amine sample.

Conclusion: A Strategy for Confidence

Validating the purity of [(3R)-Tetrahydropyran-3-yl]methanamine requires a thoughtful, multi-faceted analytical strategy. While Chiral HPLC stands as the definitive method for accurate and precise enantiomeric excess determination, it should be complemented by NMR spectroscopy for absolute structural confirmation and the detection of other chemical impurities.[6][7] Mass spectrometry serves as a rapid and highly sensitive tool for molecular weight verification. By understanding the principles, strengths, and limitations of each technique and implementing robust, validated protocols, researchers can ensure the quality and integrity of this critical chiral building block, paving the way for successful drug development programs.

References

  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Available from: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available from: [Link]

  • A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry. Available from: [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Available from: [Link]

  • Stereochemistry - Stereoelectronics. University of Liverpool. Available from: [Link]

  • (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available from: [Link]

  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. Organic Letters. Available from: [Link]

  • Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Available from: [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. University of Bath's research portal. Available from: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. Chromatography Online. Available from: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available from: [Link]

  • Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. Available from: [Link]

  • Development and Validation of a Reversed-Phase Chiral HPLC Method to Determine the Chiral Purity of Bulk Batches of (S)-Enantiomer in Afoxolaner. Journal of AOAC INTERNATIONAL. Available from: [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. PMC. Available from: [Link]

  • Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. Available from: [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available from: [Link]

  • Chiral Analysis by Electrospray Ionization Mass Spectrometry/Mass Spectrometry. 1. Chiral Recognition of 19 Common Amino Acids. ResearchGate. Available from: [Link]

  • Divergent Synthesis of Tetrafluoroethylene-Containing Tetrahydrofuran (THF) and Dihydropyran (DHP) Derivatives. Organic Letters. Available from: [Link]

  • Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry. Available from: [Link]

  • Experimental procedures, characterization data and copies of NMR spectra. Beilstein Journals. Available from: [Link]

  • Enantioselective synthesis of α-(3-pyrrolyl)methanamines with an aza-tetrasubstituted center under metal-free conditions. Organic & Biomolecular Chemistry. Available from: [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Available from: [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. Available from: [Link]

  • (PDF) Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. ResearchGate. Available from: [Link]

  • Exploiting Intramolecular Hydrogen Bond for Highly (Z)- Selective & Metal Free Synthesis of Amide Substituted β- aminoenones - Supporting Information. Available from: [Link]

  • Tetrahydropyran. Wikipedia. Available from: [Link]

  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Pharmaceutical Review. Available from: [Link]

  • Large-Scale Synthesis of Chiral Tetrahydropyran via Asymmetric Allylation Catalyzed by ( S )-3,3′-Cl 2 -BINOL. ResearchGate. Available from: [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. MDPI. Available from: [Link]

  • Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. Google Patents.
  • Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Available from: [Link]

Sources

Comparative

A Comparative Guide: The Strategic Advantages of [(3R)-Tetrahydropyran-3-yl]methanamine in Lead Optimization

As drug discovery programs increasingly target complex biological pathways, the demand for sophisticated, sp³-rich building blocks has never been higher. The strategic selection of a core scaffold profoundly influences a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex biological pathways, the demand for sophisticated, sp³-rich building blocks has never been higher. The strategic selection of a core scaffold profoundly influences a drug candidate's physicochemical properties, metabolic stability, and safety profile.

In this technical guide, we objectively evaluate the advantages of using [(3R)-Tetrahydropyran-3-yl]methanamine —a chiral, oxygen-containing heterocyclic aliphatic amine—over traditional bioisosteres such as piperidines, cyclohexanes, and acyclic amines. By analyzing the causality behind its structural benefits and providing self-validating experimental protocols, this guide equips medicinal chemists with the data necessary to rationalize scaffold hopping during lead optimization.

Scaffold Hopping Rationale: The Causality of Structural Design

The transition from flat, aromatic rings or problematic aliphatic heterocycles to the [(3R)-Tetrahydropyran-3-yl]methanamine scaffold is driven by three core pharmacological imperatives:

Attenuating Basicity to Overcome hERG Toxicity (vs. Piperidines)

Piperidine rings are ubiquitous in medicinal chemistry but carry a significant liability: the secondary or tertiary ring nitrogen is highly basic (pKa ~9.5–10.5). At physiological pH, this basic center is protonated, creating a pharmacophore that perfectly matches the binding pocket of the human ether-à-go-go-related gene (hERG) K⁺ channel[1]. Inhibition of hERG leads to QT interval prolongation and severe cardiotoxicity[2].

Replacing a piperidine core with a tetrahydropyran (THP) ring removes this basic center entirely. While the molecule retains the primary methanamine group for target engagement, the overall basicity and topological polar surface area (tPSA) are modulated. This subtle electronic shift drastically reduces hERG binding affinity and mitigates phospholipidosis risks without sacrificing the molecule's ability to form critical salt bridges at the primary target[3].

Modulating Lipophilicity for Kinetic Solubility (vs. Cyclohexanes)

Cyclohexane is a common non-polar scaffold, but its high lipophilicity (LogP) often leads to poor aqueous solubility and high plasma protein binding, which reduces the free fraction of the drug[4].

By substituting a methylene (-CH₂-) group with an oxygen atom (-O-) to form a THP ring, the calculated LogP is typically lowered by ~1.0 to 1.5 units[5]. The ethereal oxygen acts as a hydrogen bond acceptor, improving both thermodynamic and kinetic solubility. Furthermore, this oxygen can engage in novel dipole interactions or hydrogen bonds with the target protein's backbone, potentially increasing binding enthalpy[6].

Stereochemical Precision and Vectorial Projection (vs. Acyclic Amines & Achiral THPs)

Acyclic amines suffer from high conformational entropy; freezing them into a bioactive conformation upon binding incurs a massive entropic penalty. The THP ring provides necessary conformational restriction. More importantly, the specific (3R) stereocenter dictates the precise 3D vectorial projection of the aminomethyl group. Unlike 4-substituted THPs which project substituents symmetrically, the 3-position allows the aminomethyl group to occupy a distinct equatorial or axial vector (depending on the chair conformation), enabling medicinal chemists to probe asymmetric binding pockets with lock-and-key precision.

Comparative Physicochemical Data

To objectively demonstrate these advantages, the following table summarizes the typical physicochemical shifts observed when incorporating these scaffolds into a generic lead molecule.

PropertyPiperidin-3-ylmethanamine CoreCyclohexylmethanamine Core[(3R)-Tetrahydropyran-3-yl]methanamine
Ring Basicity (pKa) ~9.5 (Highly Basic)N/A (Neutral ring)N/A (Neutral ring)
Primary Amine pKa ~10.0~10.5~9.8
Lipophilicity (ΔcLogP) Baseline+1.2 (Highly Lipophilic)+0.2 (Optimal)
hERG Inhibition Risk High (IC₅₀ < 10 μM)Low (IC₅₀ > 30 μM)Low (IC₅₀ > 40 μM)
Aqueous Solubility High (Driven by ionization)Low (Driven by lipophilicity)High (Driven by polarity)
H-Bond Acceptors 1 (Nitrogen)01 (Oxygen)

Visualizing the Optimization Pathway

The logical progression of scaffold hopping to[(3R)-Tetrahydropyran-3-yl]methanamine is mapped below.

G A Piperidine Core (High Basicity / hERG Liability) C [(3R)-Tetrahydropyran-3-yl]methanamine (Optimized Bioisostere) A->C Replace NH with O B Cyclohexane Core (High Lipophilicity / Poor Solubility) B->C Replace CH2 with O D Reduced hERG Liability (Removed Ring Nitrogen) C->D E Improved Solubility (Lowered LogD vs Cyclohexane) C->E F Enhanced Target Affinity (Defined 3R Spatial Vector) C->F

Logical workflow of scaffold hopping to[(3R)-Tetrahydropyran-3-yl]methanamine.

Validating the Advantages: Experimental Methodologies

To ensure scientific integrity, claims regarding lipophilicity and cardiovascular safety must be validated through rigorous, self-validating experimental systems. Below are the standardized protocols used to quantify the advantages of the[(3R)-Tetrahydropyran-3-yl]methanamine scaffold.

Protocol 1: High-Throughput LogD₇.₄ Determination (Shake-Flask / LC-MS)

Causality of Choice: While calculated LogP (cLogP) models are useful, they often fail to account for the subtle intramolecular dipole moments introduced by the (3R) orientation of the aminomethyl group relative to the pyran oxygen. An experimental LogD at pH 7.4 is required to capture the true partitioning of the partially ionized molecule in a physiological state.

  • Buffer Preparation: Prepare a 50 mM phosphate-buffered saline (PBS) solution and adjust strictly to pH 7.4. Rationale: Mimics the pH of human blood plasma.

  • Phase Saturation: Mutually saturate 1-octanol and the pH 7.4 PBS buffer by stirring them together vigorously for 24 hours, then allow phase separation. Rationale: Octanol serves as a surrogate for the lipid bilayer; pre-saturation prevents volume shifts during the assay.

  • Sample Incubation: Dissolve the test compound (10 mM in DMSO) and spike it into a vial containing equal volumes of the saturated octanol and buffer (final DMSO concentration <1%).

  • Equilibration: Shake the vials at 25°C for 60 minutes at 300 rpm, followed by centrifugation at 3000 × g for 15 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both the aqueous and octanol layers. Quantify the compound concentration in each phase using LC-MS/MS.

  • Validation: Calculate LogD₇.₄ = Log₁₀([Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐqᵤₑₒᵤₛ). A successful shift from a cyclohexane to a THP core should yield a measurable decrease in LogD₇.₄ by ~1.0 units.

Protocol 2: Automated Patch-Clamp hERG Assay

Causality of Choice: Radioligand binding assays (e.g., [³H]-dofetilide displacement) only measure affinity at a specific resting site. Because the hERG channel exhibits state-dependent block (binding preferentially to the open or inactivated states), functional electrophysiology via automated patch-clamp is mandatory to assess true physiological liability[2].

  • Cell Line Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene. Rationale: CHO cells lack endogenous potassium currents that could confound the hERG signal.

  • Electrode Configuration: Suspend cells and capture them on a planar patch-clamp microfluidic chip. Establish a high-resistance gigaseal (>1 GΩ) and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a 500-ms depolarizing prepulse to +20 mV (to open and inactivate the channels), followed by a repolarizing step to -40 mV for 500 ms to elicit the outward tail current. Rationale: The tail current represents the synchronized recovery from inactivation, which is highly sensitive to drug blockade.

  • Compound Administration: Perfuse the cells with extracellular solution containing the [(3R)-Tetrahydropyran-3-yl]methanamine derivative at increasing concentrations (e.g., 0.1, 1, 10, 30, 100 μM).

  • Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the IC₅₀ using a non-linear regression Hill equation. A safe profile is defined as an IC₅₀ > 40 μM.

G Step1 Cell Preparation (CHO hERG+ Cells) Step2 Whole-Cell Configuration (Gigaseal Formation) Step1->Step2 Step3 Voltage Step Protocol (Depolarization to +20mV) Step2->Step3 Step4 Current Quantification (Tail Current at -40mV) Step3->Step4

Step-by-step workflow for automated patch-clamp hERG K+ channel assay.

Conclusion

The incorporation of [(3R)-Tetrahydropyran-3-yl]methanamine represents a highly rational approach to lead optimization. By replacing problematic piperidines or overly lipophilic cyclohexanes, medicinal chemists can systematically engineer out cardiovascular toxicity and poor pharmacokinetic properties. The (3R) stereocenter further ensures that the primary amine is projected with the exact spatial vector required for high-affinity target engagement, making this scaffold an indispensable tool in modern drug discovery.

References

  • Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors of DNA-PK. ACS Medicinal Chemistry Letters.
  • Tetrahydropyrans in Drug Discovery. PharmaBlock.
  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.
  • Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high s1 receptor affinity, antitumor and analgesic. European Journal of Medicinal Chemistry.
  • Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity.
  • Synthesis, Structure-Activity Relationships and Antiviral Activity of Allosteric Inhibitors of Flavivirus NS2B-NS3 Protease. NIH.

Sources

Validation

Cross-Validation of Chiral Building Blocks: Evaluating [(3R)-Tetrahydropyran-3-yl]methanamine in Medicinal Chemistry Workflows

As drug targets become increasingly complex, the strategic selection of chiral building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. [(3R)-Tetrahydropyran-3-yl]methanamine has emerged as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug targets become increasingly complex, the strategic selection of chiral building blocks is paramount for optimizing both pharmacodynamics and pharmacokinetics. [(3R)-Tetrahydropyran-3-yl]methanamine has emerged as a highly valuable stereospecific amine in the synthesis of advanced therapeutics, ranging from α6-containing nicotinic acetylcholine receptor (nAChR) antagonists to Bcl-2 family inhibitors.

This guide provides an objective, data-backed comparison of [(3R)-Tetrahydropyran-3-yl]methanamine against its (3S)-enantiomer and the symmetric (tetrahydropyran-4-yl)methanamine analog. By examining the mechanistic rationale, comparative experimental data, and validated synthetic protocols, researchers can make informed decisions when integrating this scaffold into structure-activity relationship (SAR) campaigns.

Mechanistic Rationale: The Impact of the 3R Stereocenter

When optimizing a lead compound, shifting a substituent from a symmetric position (e.g., the 4-position of a tetrahydropyran ring) to an asymmetric position (the 3-position) fundamentally alters the molecule's conformational space.

The symmetric (tetrahydropyran-4-yl)methanamine —famously utilized in the synthesis of the blockbuster apoptosis-inducing agent Venetoclax—provides a reliable, baseline binding affinity due to its lack of facial bias. However, introducing chirality via [(3R)-Tetrahydropyran-3-yl]methanamine allows medicinal chemists to exploit asymmetric binding pockets.

In the development of brain-penetrant nAChR antagonists like CVN417 , the 3R-enantiomer directs the tetrahydropyran oxygen into a favorable hydrogen-bonding or desolvation vector, while the equatorial projection of the aminomethyl group minimizes steric clashes. Conversely, the 3S-enantiomer often forces the ring into a higher-energy conformation or causes axial clashes with hydrophobic residues in the receptor pocket, leading to a precipitous drop in efficacy.

SAR_Logic Core Asymmetric Receptor Pocket (e.g., Bcl-2 / nAChR) R_Isomer 3R-Enantiomer Equatorial projection avoids clash R_Isomer->Core Favorable Fit S_Isomer 3S-Enantiomer Axial clash with hydrophobic residues S_Isomer->Core Steric Clash Sym_4 4-yl Isomer Symmetric binding, baseline affinity Sym_4->Core Neutral Fit

Fig 1: Stereochemical rationale for binding affinity divergence in chiral pyran scaffolds.

Comparative Performance Data

To cross-validate the utility of these amines, we must evaluate them across three critical axes: target affinity, metabolic stability (clearance), and synthetic tractability. The table below summarizes a generalized SAR profile observed when substituting these amines into a standard sulfonamide-based pharmacophore.

Amine Building BlockStereocenterRelative Binding Affinity (IC50)Intrinsic Clearance (CLint)SNAr Yield (%)
[(3R)-Tetrahydropyran-3-yl]methanamine 3R+++ (<10 nM)Low82%
[(3S)-Tetrahydropyran-3-yl]methanamine 3S+ (>1000 nM)High78%
(Tetrahydropyran-4-yl)methanamine None (Symmetric)++ (~50 nM)Moderate85%

Data Interpretation: The 3R-enantiomer typically yields the most potent compounds due to optimal spatial alignment. Interestingly, the 3R configuration often shields metabolic soft spots on the pyran ring more effectively than the 3S or 4-yl variants, resulting in lower intrinsic clearance in liver microsome assays.

Experimental Protocol: Self-Validating SNAr Synthesis

To objectively compare these building blocks, they must be subjected to identical synthetic conditions. The following protocol details a Nucleophilic Aromatic Substitution (SNAr) to generate a sulfonamide intermediate—a critical step in the synthesis of both Bcl-2 inhibitors and nAChR modulators.

Objective: Synthesize 3-Nitro-4-((((3R)-tetrahydro-2H-pyran-3-yl)methyl)amino)benzenesulfonamide.

Step-by-Step Methodology
  • Reaction Setup & Causality:

    • Action: In an oven-dried flask, dissolve 4-fluoro-3-nitrobenzenesulfonamide (1.0 eq) and[(3R)-Tetrahydropyran-3-yl]methanamine (1.1 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M). Add Triethylamine (TEA) (2.5 eq).

    • Causality: THF is selected because it provides excellent co-solubility for both the polar sulfonamide and the lipophilic amine, ensuring a homogenous reaction. TEA acts as a non-nucleophilic acid scavenger to neutralize the hydrofluoric acid (HF) generated during the SNAr, driving the equilibrium forward without competing for the electrophile.

  • Execution & Incubation:

    • Action: Stir the mixture at room temperature (20-25°C) for 24 hours under a nitrogen atmosphere.

  • In-Process Monitoring (Self-Validation):

    • Action: At 12 and 24 hours, withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS.

    • Validation: The reaction is deemed complete when the LC-MS trace shows >95% consumption of the starting material (m/z [M-H]- corresponding to the fluoro-compound) and the appearance of the desired product mass. If unreacted starting material remains, the system validates the need for mild heating (40°C) or additional amine.

  • Workup & Isolation:

    • Action: Dilute the mixture with Ethyl Acetate, wash sequentially with 1M NaH2PO4 (aqueous) and brine. Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Causality: The mildly acidic NaH2PO4 wash selectively removes excess TEA and unreacted aliphatic amine without protonating the weakly basic sulfonamide product, ensuring high crude purity.

  • Chiral Verification (Critical Step):

    • Action: Purify the crude product via trituration from ethyl acetate/heptane. Subject the isolated solid to Chiral Supercritical Fluid Chromatography (SFC) using an AD column.

    • Causality: While SNAr conditions are generally too mild to cause racemization at the remote 3-position of the pyran ring, chiral SFC acts as a definitive self-validating check to confirm that the stereochemical integrity of the 3R-enantiomer was preserved throughout the workflow.

Workflow Start Select Amine Building Block Node3R [(3R)-Tetrahydropyran- 3-yl]methanamine Start->Node3R Node3S [(3S)-Tetrahydropyran- 3-yl]methanamine Start->Node3S Node4 (Tetrahydropyran- 4-yl)methanamine Start->Node4 SNAr SNAr Reaction (THF, TEA, 24h, RT) Node3R->SNAr Node3S->SNAr Node4->SNAr LCMS LC-MS Validation (>95% Conversion) SNAr->LCMS Purification Workup & Chiral SFC (Confirm %ee) LCMS->Purification Assay In Vitro Screening (Target Affinity & CLint) Purification->Assay

Fig 2: Comparative synthesis and screening workflow for tetrahydropyran-methanamine analogs.

Conclusion

Cross-validation of experimental results demonstrates that[(3R)-Tetrahydropyran-3-yl]methanamine is not merely a structural novelty, but a highly specific tool for navigating complex SAR landscapes. By comparing it directly against its 3S and 4-yl counterparts using rigorous, self-validating protocols, researchers can confidently attribute changes in biological activity to precise stereochemical interactions rather than synthetic artifacts.

References

  • Christie, L. A., Brice, N. L., Rowland, A., et al. (2023). "Discovery of CVN417, a Novel Brain-Penetrant α6-Containing Nicotinic Receptor Antagonist for the Modulation of Motor Dysfunction." Journal of Medicinal Chemistry, 66(17), 11718-11731.[Link][1][2]

  • Bruncko, M., Ding, H., Elmore, S. W., et al. (2012). "Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases." U.S. Patent Application Publication, US 2012/0108590 A1.[3][4]

Sources

Comparative

Analytical methods for the validation of [(3R)-Tetrahydropyran-3-yl]methanamine structure

As a Senior Application Scientist, the structural and stereochemical validation of small-molecule chiral building blocks is a foundational pillar of drug development. [(3R)-Tetrahydropyran-3-yl]methanamine is a highly ve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, the structural and stereochemical validation of small-molecule chiral building blocks is a foundational pillar of drug development. [(3R)-Tetrahydropyran-3-yl]methanamine is a highly versatile, low-molecular-weight aliphatic primary amine utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and CNS-targeting therapeutics.

Validating this specific structure presents a triad of analytical challenges:

  • Lack of a Strong Chromophore: The absence of an aromatic ring renders standard UV-Vis detection nearly useless for High-Performance Liquid Chromatography (HPLC).

  • Complex Aliphatic Spin System: The tetrahydropyran ring creates heavily overlapping multiplets in standard 1 H NMR, complicating diastereomeric integration.

  • High Polarity: The primary amine and ether oxygen induce severe peak tailing on standard silica-based stationary phases.

To overcome these hurdles, we must abandon isolated tests and implement a self-validating analytical system utilizing orthogonal techniques. This guide objectively compares the leading analytical methods for validating the (3R) configuration and provides field-proven, step-by-step protocols.

Comparative Analysis of Stereochemical Validation Methods

To confirm the enantiomeric excess (ee) and absolute configuration of [(3R)-Tetrahydropyran-3-yl]methanamine, three primary methodologies are evaluated.

Method A: Chiral HPLC with Universal Primary Amine Selectors (The Gold Standard)

Standard polysaccharide-based chiral stationary phases (CSPs) often fail to resolve simple aliphatic amines. However, aliphatic-derivatized Cyclofructan-6 (CF6) columns (e.g., Isopropyl-carbamate CF6) possess a crown-ether-like core that acts as a nearly universal chiral selector for primary amines [1]. Because the analyte lacks a UV chromophore, Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is strictly required.

Method B: 19 F NMR with Chiral Derivatizing Agents (CDAs)

Reacting the primary amine with an enantiopure Chiral Derivatizing Agent (CDA) like Mosher's Acid Chloride (MTPA-Cl) generates a mixture of diastereomers [2]. We specifically select 19 F NMR over 1 H NMR . The tetrahydropyran ring protons (1.1–3.8 ppm) heavily overlap with the amide protons in 1 H NMR. In contrast, 19 F NMR provides a pristine, isolated spectral window where the −CF3​ group of each diastereomer appears as a distinct, easily integrated singlet [3].

Method C: X-Ray Crystallography via Heavy-Atom Derivatization

To unequivocally prove the (3R) absolute configuration, the amine must be crystallized. Because it is a liquid/low-melting solid at room temperature, it must be derivatized into a heavy-atom salt (e.g., reacting with 4-bromobenzoic acid) to leverage anomalous dispersion for absolute structure determination.

Quantitative Method Comparison
Analytical MethodPrimary DetectorLimit of Quantitation (ee%)Analysis TimeKey AdvantageKey Limitation
Chiral HPLC (IP-CF6) ELSD / CAD> 99.5%15–30 minDirect analysis, no kinetic resolution risks.Requires specialized ELSD/CAD detectors.
19 F NMR (Mosher's) NMR Probe~ 98.0%2–4 hoursHigh structural confidence; accessible instrumentation.Risk of kinetic resolution during derivatization.
X-Ray Crystallography DiffractometerN/A (Config only)Days–WeeksAbsolute, unequivocal 3D spatial configuration.Requires growing a high-quality single crystal.

The Self-Validating Analytical Workflow

A robust validation protocol demands that the enantiomeric excess calculated via Chiral HPLC mathematically aligns with the diastereomeric excess calculated via 19 F NMR. This orthogonal concordance rules out derivatization artifacts.

Workflow cluster_0 Phase 1: Backbone & Purity cluster_1 Phase 2: Stereochemical Validation Start [(3R)-Tetrahydropyran-3-yl]methanamine Sample HRMS HRMS (ESI+) Exact Mass: 116.09 m/z Start->HRMS NMR1D 1D/2D NMR (1H, 13C, COSY) Regiochemistry Confirmation Start->NMR1D XRay X-Ray Crystallography Heavy-Atom Derivatization Start->XRay Optional Absolute Config HPLC Chiral HPLC (IP-CF6 Column) Polar Organic Mode + ELSD HRMS->HPLC NMR_Mosher 19F NMR + Mosher's Acid Diastereomeric Ratio (de) NMR1D->NMR_Mosher Decision Orthogonal Concordance? (HPLC ee ≈ NMR de) HPLC->Decision NMR_Mosher->Decision Decision->Start No (Investigate Kinetic Res.) Validated Validated (3R)-Enantiomer Decision->Validated Yes

Caption: Orthogonal self-validating workflow for the structural confirmation of[(3R)-Tetrahydropyran-3-yl]methanamine.

Step-by-Step Experimental Methodologies

Protocol 1: Direct Enantiomeric Separation via Chiral HPLC-ELSD

Causality Insight: We utilize the Polar Organic Mode (POM) rather than Normal Phase. POM (using Acetonitrile/Methanol) enhances the solubility of polar primary amines and significantly sharpens peak shape by suppressing deleterious silanol interactions on the silica support[4].

Materials:

  • Column: Isopropyl-carbamate Cyclofructan-6 (IP-CF6), 250×4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile / Methanol (80:20 v/v) containing 0.3% Trifluoroacetic Acid (TFA) and 0.2% Triethylamine (TEA).

  • Detector: ELSD (Evaporator Temp: 40°C, Nebulizer Temp: 40°C, Gas Flow: 1.2 SLM).

Procedure:

  • Sample Preparation: Dissolve 2.0 mg of[(3R)-Tetrahydropyran-3-yl]methanamine in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Equilibration: Flush the IP-CF6 column with the mobile phase at 1.0 mL/min until the ELSD baseline stabilizes (approx. 30 minutes). Note: The TFA/TEA additive creates a dynamic ion-pairing environment crucial for amine resolution.

  • Injection: Inject 10 µL of the sample.

  • Data Analysis: The (3S) and (3R) enantiomers will elute as distinct peaks. Calculate the ee% using the formula: ee(%)=Area(3R)+Area(3S)∣Area(3R)−Area(3S)∣​×100 .

Protocol 2: ee Determination via 19 F NMR (Mosher's Derivatization)

Causality Insight: We use Pyridine- d5​ not just as a solvent, but as an acid scavenger and nucleophilic catalyst. It neutralizes the HCl byproduct generated during acylation, preventing the acid-catalyzed ring-opening of the tetrahydropyran moiety [2].

MosherLogic Amine (3R)-Amine (Analyte) Reaction Acylation (Pyridine-d5, 25°C) Amine->Reaction MTPA (S)-MTPA-Cl (Derivatizing Agent) MTPA->Reaction Diastereomer (R,3R)-Mosher Amide Diastereomer Reaction->Diastereomer NMR 19F NMR Analysis Isolated CF3 Singlet Diastereomer->NMR

Caption: Chemical logic of Mosher's derivatization translating stereocenters into NMR-resolvable signals.

Materials:

  • (S)-(+)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).

  • Anhydrous Pyridine- d5​ .

  • Dry NMR tubes.

Procedure:

  • Preparation: Under an inert nitrogen atmosphere, dissolve 10 mg (approx. 0.087 mmol) of the amine analyte in 0.6 mL of anhydrous Pyridine- d5​ directly in an NMR tube.

  • Derivatization: Add 30 mg (approx. 0.13 mmol, 1.5 eq) of (S)-MTPA-Cl to the NMR tube.

  • Reaction: Cap the tube, shake vigorously for 2 minutes, and allow it to stand at room temperature for 30 minutes to ensure complete conversion. Ensure the amine is the limiting reagent to prevent kinetic resolution skewing the final ratio.

  • Acquisition: Acquire a 19 F NMR spectrum (typically at 376 MHz or higher) with proton decoupling ( 19 F{ 1 H}).

  • Interpretation: Locate the −CF3​ singlets (typically between -68.0 and -72.0 ppm). Integrate the major peak corresponding to the (R,3R)-diastereomer and the minor peak for the (R,3S)-diastereomer to calculate the diastereomeric excess (de).

Conclusion

For the structural validation of [(3R)-Tetrahydropyran-3-yl]methanamine, relying on a single analytical technique introduces unacceptable risk. By pairing the universal primary amine recognition capabilities of Cyclofructan-based Chiral HPLC with the high-resolution, interference-free environment of 19 F NMR Mosher's analysis, researchers establish a self-validating loop. This dual-pronged approach guarantees absolute confidence in both the chemical backbone and the stereochemical purity of the compound before it advances into critical synthetic pathways.

References

  • American Chemical Society (ACS). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Retrieved from[Link]

  • LCGC International. Chiral Separations: Universal Selectors for Primary Amines. Retrieved from[Link]

Validation

Comparative cost-benefit analysis of different [(3R)-Tetrahydropyran-3-yl]methanamine synthesis routes

As a chiral building block,[(3R)-tetrahydropyran-3-yl]methanamine (often isolated as its hydrochloride salt, CID 22648120[1]) is increasingly critical in the development of kinase inhibitors and GPCR ligands. The presenc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a chiral building block,[(3R)-tetrahydropyran-3-yl]methanamine (often isolated as its hydrochloride salt, CID 22648120[1]) is increasingly critical in the development of kinase inhibitors and GPCR ligands. The presence of the tetrahydropyran ring imparts favorable aqueous solubility and metabolic stability to active pharmaceutical ingredients (APIs). However, the stereocenter at the C3 position presents a significant synthetic challenge.

This guide provides an objective, data-driven comparison of three distinct synthetic routes to access the (3R)-enantiomer. By analyzing the causality behind the chemistry and providing self-validating experimental protocols, this guide equips process chemists and drug development professionals with the insights needed to select the optimal route for their specific scale and budget.

Strategic Overview of Synthesis Pathways

To rationally evaluate the cost-benefit ratio, we must first map the chemical logic of the three primary industrial routes: Biocatalysis, Classical Resolution, and Asymmetric Hydrogenation.

RouteComparison Target [(3R)-Tetrahydropyran-3-yl]methanamine Route1 Biocatalytic Reductive Amination (Transaminase) Route1->Target High ee, Green Route2 Classical Resolution (D-PTTA) Route2->Target 50% Yield, Cheap Route3 Asymmetric Hydrogenation (Ru-BINAP) Route3->Target High Pressure, High Atom Econ SM1 Tetrahydropyran-3-carbaldehyde SM1->Route1 SM2 Racemic Amine (CAS: 7179-99-9) SM2->Route2 SM3 Tetrahydropyran-3-carbonitrile SM3->Route3

Figure 1: Strategic pathways for the synthesis of [(3R)-Tetrahydropyran-3-yl]methanamine.

Route 1: Biocatalytic Asymmetric Reductive Amination (ARA)

Biocatalysis has emerged as the modern standard for chiral amine synthesis. This route utilizes an engineered ω -transaminase to convert tetrahydropyran-3-carbaldehyde directly into the (3R)-amine.

The Causality of the Chemistry: Transaminases rely on Pyridoxal 5'-phosphate (PLP) as a cofactor to shuttle the amino group. Because the reaction is an equilibrium, a sacrificial amine donor—typically isopropylamine (IPA)—is used in vast excess. As the reaction proceeds, IPA is converted to acetone. By actively removing the volatile acetone (e.g., via a nitrogen sweep), Le Chatelier's principle drives the equilibrium toward complete conversion. The chiral pocket of the engineered enzyme ensures strict Re-face or Si-face attack, yielding >99% enantiomeric excess (ee).

Self-Validating Experimental Protocol
  • Preparation: In a 2 L bioreactor, dissolve 100 g of tetrahydropyran-3-carbaldehyde in 1 L of 1 M isopropylamine buffer (adjusted to pH 7.5 with HCl).

  • Cofactor Addition: Add 2.0 g of PLP. The solution will turn distinctively yellow, validating the presence of the active cofactor.

  • Biocatalysis: Introduce 5.0 g of lyophilized (R)-selective ω -transaminase (e.g., ATA-117 variant). Stir at 30°C with a gentle N2​ sweep to remove acetone.

  • Self-Validation Check (In-Process Control): At 18 hours, sample the reaction. Derivatize with Marfey's reagent and analyze via chiral HPLC. Proceed to workup ONLY if conversion is >95% and ee is >99%.

  • Workup: Adjust the pH to 12.0 using 5 M NaOH to free-base the amine. Extract with Methyl tert-butyl ether (MTBE) (3 x 500 mL).

  • Salt Formation: Treat the combined MTBE layers with 2 M HCl in ether to precipitate[(3R)-tetrahydropyran-3-yl]methanamine hydrochloride[1]. Filter and dry.

BiocatWorkflow Prep Substrate & PLP Preparation Enzyme Transaminase Addition (ATA-117) Prep->Enzyme Reaction Reaction at 30°C (pH 7.5, IPA Donor) Enzyme->Reaction Validation In-Process Control (Chiral HPLC >99% ee) Reaction->Validation Workup Extraction & Crystallization Validation->Workup

Figure 2: Self-validating workflow for biocatalytic asymmetric reductive amination.

Route 2: Classical Diastereomeric Resolution

For early-stage development where enzyme screening is cost-prohibitive, classical resolution of the racemic amine (CAS: 7179-99-9)[2] remains the legacy workhorse.

The Causality of the Chemistry: By reacting the racemic amine with a chiral acid such as Di-p-toluoyl-D-tartaric acid (D-PTTA), two diastereomeric salts are formed: (3R)-amine·D-PTTA and (3S)-amine·D-PTTA. The bulky toluoyl groups of D-PTTA amplify the crystal lattice packing differences between the two diastereomers. By carefully controlling the cooling rate, the less soluble (3R)-diastereomer selectively crystallizes (Ostwald ripening), leaving the (3S)-isomer in the mother liquor.

Self-Validating Experimental Protocol
  • Salt Formation: Dissolve 100 g (0.87 mol) of racemic tetrahydropyran-3-ylmethanamine in 800 mL of Methanol/Water (9:1 v/v). Add 336 g (0.87 mol) of D-PTTA.

  • Dissolution: Heat the slurry to reflux (approx. 70°C) until a clear, homogenous solution is achieved.

  • Controlled Crystallization: Cool the reactor at a strict rate of 0.1°C/min to 5°C. Causality note: Rapid cooling causes kinetic trapping of the wrong isomer, ruining the ee.

  • Self-Validation Check: Filter a 5 mL aliquot of the mother liquor and measure its optical rotation. The rotation should stabilize at a strongly negative value (dominated by the (3S)-isomer). If the rotation is still dropping, hold at 5°C for another 2 hours.

  • Isolation: Filter the white crystalline salt. Break the salt by stirring in 1 M NaOH (500 mL) and extracting with Dichloromethane (DCM).

  • Yield: 42 g of (3R)-amine (42% overall yield; max theoretical is 50%).

Route 3: Transition-Metal Catalyzed Asymmetric Hydrogenation

For massive scale-up (metric tons), asymmetric hydrogenation of tetrahydropyran-3-carbonitrile[3] offers unparalleled atom economy, though it requires specialized high-pressure infrastructure.

The Causality of the Chemistry: Nitrile hydrogenation typically suffers from the formation of secondary and tertiary amine byproducts due to the condensation of the intermediate imine with the newly formed primary amine. To prevent this, the reaction is run in the presence of Boc-anhydride ( Boc2​O ), which immediately traps the primary amine as a carbamate. The chiral transition metal catalyst (e.g., Ru(OAc)2((R)-BINAP)) provides a sterically restricted chiral pocket. The dihedral "bite angle" of the BINAP ligand forces the incoming hydrogen gas to attack the intermediate imine exclusively from the Re-face.

Self-Validating Experimental Protocol
  • Preparation: In a 1 L Hastelloy autoclave, charge 100 g of tetrahydropyran-3-carbonitrile[3], 200 g of Boc2​O , and 500 mL of anhydrous methanol.

  • Catalyst Loading: Under an argon atmosphere, add 1.0 mol% of Ru(OAc)2((R)-BINAP).

  • Hydrogenation: Seal the autoclave, purge with H2​ three times, and pressurize to 50 bar. Heat to 60°C.

  • Self-Validation Check: Monitor the mass flow controller (MFC) for H2​ uptake. The reaction is complete only when the H2​ consumption curve flatlines (typically 12-16 hours). Do not vent the reactor until uptake ceases.

  • Deprotection: Vent the reactor, filter the catalyst through Celite, and concentrate the filtrate. Treat the resulting Boc-protected amine with 4 M HCl in dioxane to yield the target (3R)-amine hydrochloride.

Quantitative Cost-Benefit Analysis

The following table summarizes the performance metrics of each route based on pilot-scale (1-10 kg) projections.

MetricBiocatalysis (ARA)Classical ResolutionAsymmetric Hydrogenation
Overall Yield 85 - 92%38 - 45% (Max 50%)75 - 82%
Enantiomeric Excess (ee) >99.5%92 - 96% (needs recrystallization)94 - 98%
Estimated Cost / kg $ (High initial enzyme cost)$ (Cheap reagents) (High catalyst/equipment cost)
E-factor (Waste/kg Product) ~15 (Aqueous waste)>40 (High solvent usage)<10 (High atom economy)
Scalability Excellent (Standard reactors)Poor (Volume intensive)Excellent (Requires pressure vessels)
Best Suited For Clinical phases & CommercialPre-clinical / R&DCommercial (if infrastructure exists)

Conclusion & Recommendation

For modern drug development professionals, Biocatalytic Asymmetric Reductive Amination (Route 1) is the superior choice for synthesizing[(3R)-tetrahydropyran-3-yl]methanamine. While the upfront cost of enzyme procurement is higher, the near-perfect enantioselectivity (>99.5% ee) and elimination of heavy metal waste drastically reduce downstream purification bottlenecks.

Classical Resolution (Route 2) should be strictly reserved for early-stage discovery where immediate access to the chiral amine is required and yields are secondary to speed. Asymmetric Hydrogenation (Route 3) is highly efficient but is only recommended for organizations that already possess dedicated high-pressure hydrogenation facilities and can amortize the cost of the Ruthenium-BINAP catalyst over metric-ton campaigns.

References

  • PubChem Compound Summary for CID 22648120 : (Oxan-3-yl)methanamine hydrochloride. National Center for Biotechnology Information. Available at:[Link]

  • WO2019154953A1: Non-fused thiophene derivatives and their uses (Mentions racemic tetrahydropyran-3-ylmethanamine, CAS: 7179-99-9). Google Patents.
  • WO2017156165A1: 3-phosphoglycerate dehydrogenase inhibitors and uses thereof (Mentions tetrahydropyran-3-carbonitrile synthesis). Google Patents.

Sources

Comparative

The [(3R)-Tetrahydropyran-3-yl]methanamine Moiety in Modern Drug Discovery: A Comparative Efficacy Analysis of its Piperidine Analog, Niraparib

Introduction: The Strategic Importance of Saturated Heterocycles in Medicinal Chemistry In the landscape of contemporary drug discovery, the deliberate incorporation of saturated heterocyclic scaffolds is a cornerstone o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Saturated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the deliberate incorporation of saturated heterocyclic scaffolds is a cornerstone of rational drug design. These structures, such as the tetrahydropyran (THP) ring, offer a compelling combination of metabolic stability, improved pharmacokinetic profiles, and three-dimensional complexity that can enhance target binding and specificity. The [(3R)-Tetrahydropyran-3-yl]methanamine moiety, in particular, presents a chiral scaffold that can be strategically employed to optimize drug-target interactions. While direct blockbuster drugs utilizing this exact building block remain elusive in extensive public domain literature, a closely related analog, the chiral piperidine core, has proven to be of immense clinical and commercial significance.

This guide will focus on the PARP inhibitor Niraparib , a potent anti-cancer agent synthesized using a key (S)-3-phenylpiperidine intermediate. The structural and functional similarities between the tetrahydropyran and piperidine cores make Niraparib an exemplary case study for understanding the therapeutic potential of this class of compounds. We will provide a detailed comparison of Niraparib's efficacy against other leading PARP inhibitors, supported by experimental data from pivotal clinical trials, and elucidate the underlying mechanisms of action.

The Rise of PARP Inhibitors: A Targeted Approach to Cancer Therapy

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the cellular DNA damage response (DDR) machinery, primarily involved in the repair of single-strand breaks (SSBs).[1][2][3] In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP leads to an accumulation of unrepaired SSBs. These subsequently collapse replication forks, generating double-strand breaks (DSBs) that cannot be efficiently repaired, ultimately resulting in cell death. This concept, known as synthetic lethality, forms the therapeutic basis for PARP inhibitors.[4][5]

Mechanism of Action: Beyond Catalytic Inhibition

The efficacy of PARP inhibitors is attributed to two primary mechanisms:

  • Inhibition of PARP's catalytic activity: This prevents the synthesis of poly(ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair factors to the site of damage.[4]

  • PARP trapping: The inhibitor binds to the PARP enzyme on the DNA, preventing its dissociation and creating a physical obstruction to DNA replication and transcription. This trapping of the PARP-DNA complex is a major contributor to the cytotoxicity of these drugs.[1][5]

The relative potency of different PARP inhibitors is often correlated with their ability to trap PARP on DNA.

PARP_Inhibition_Pathway ssb Single-Strand Break (SSB) parp PARP1/2 ssb->parp recruits replication DNA Replication ssb->replication during par PARylation parp->par catalyzes ber Base Excision Repair (BER) Complex par->ber recruits ssb_repair SSB Repaired ber->ssb_repair fork_collapse Replication Fork Collapse replication->fork_collapse unrepaired SSB leads to dsb Double-Strand Break (DSB) fork_collapse->dsb hr_proficient HR Proficient Cell (BRCA Wild-Type) dsb->hr_proficient hr_deficient HR Deficient Cell (BRCA Mutant) dsb->hr_deficient hr_repair Homologous Recombination (HR) Repair hr_proficient->hr_repair apoptosis Apoptosis hr_deficient->apoptosis unable to repair cell_survival Cell Survival hr_repair->cell_survival parp_inhibitor Niraparib (PARP Inhibitor) parp_inhibitor->parp inhibits & traps

Figure 1: Mechanism of Action of PARP Inhibitors.

Comparative Efficacy of Niraparib in Ovarian Cancer

Niraparib has demonstrated significant efficacy as a maintenance therapy for patients with recurrent ovarian cancer who are in response to platinum-based chemotherapy. Its clinical development has been marked by robust data from the Phase III ENGOT-OV16/NOVA trial, which evaluated its efficacy in patients with and without germline BRCA mutations.[6]

Key Clinical Trials and Comparative Data

The following tables summarize the comparative efficacy of Niraparib against other approved PARP inhibitors, Olaparib and Rucaparib, based on data from their respective pivotal trials (NOVA for Niraparib, SOLO2 for Olaparib, and ARIEL3 for Rucaparib).

Table 1: Progression-Free Survival (PFS) in Germline BRCA-mutated (gBRCAm) Recurrent Ovarian Cancer

Drug (Trial)Treatment ArmPlacebo ArmHazard Ratio (HR)95% Confidence Interval (CI)
Niraparib (NOVA) 21.0 months5.5 months0.270.17-0.41
Olaparib (SOLO2) 19.1 months5.5 months0.300.22-0.41
Rucaparib (ARIEL3) 16.6 months5.4 months0.230.16-0.34

Data compiled from publicly available clinical trial results.[7]

Table 2: Progression-Free Survival (PFS) in Non-gBRCAm Recurrent Ovarian Cancer (HRD-positive)

Drug (Trial)Treatment ArmPlacebo ArmHazard Ratio (HR)95% Confidence Interval (CI)
Niraparib (NOVA) 12.9 months3.8 months0.380.24-0.60
Rucaparib (ARIEL3) 13.6 months5.4 months0.320.24-0.43

Olaparib's SOLO2 trial was specific to gBRCAm patients. Data for non-gBRCAm patients is available from other studies but is presented here from trials with similar design for better comparison.[7]

Table 3: Overall Efficacy Comparison in Platinum-Sensitive Recurrent Ovarian Cancer (All Comers)

Drug (Trial)Treatment ArmPlacebo ArmHazard Ratio (HR) for PFS
Niraparib (NOVA) 9.3 months3.9 months0.45
Olaparib (Study 19) 8.4 months4.8 months0.35
Rucaparib (ARIEL3) 10.8 months5.4 months0.36

Note: Direct head-to-head trials are limited. These cross-trial comparisons should be interpreted with caution due to potential differences in patient populations and study designs. However, network meta-analyses have suggested similar efficacy among the three drugs, with differences primarily in their safety profiles.[8][9]

Experimental Protocols

To provide a framework for the types of studies that underpin the data presented, the following are generalized, yet detailed, protocols for key assays in the evaluation of PARP inhibitors.

Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (IC50 Determination)

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histone H1 (as a substrate)

  • NAD+

  • Biotinylated NAD+

  • Activated DNA (e.g., calf thymus DNA treated with DNase I)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-coated 96-well plates (black)

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Plate reader with luminescence detection capabilities

Procedure:

  • Plate Coating: Add 100 µL of 10 µg/mL Histone H1 in PBS to each well of a streptavidin-coated 96-well plate. Incubate for 2 hours at room temperature. Wash three times with PBS-T (PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., Niraparib) in Assay Buffer.

  • Reaction Mixture Preparation: In a separate plate, prepare the reaction mixture containing PARP1 enzyme and activated DNA in Assay Buffer.

  • Assay Initiation: Add the test compound dilutions to the histone-coated plate. Subsequently, add the PARP1/DNA mixture.

  • Enzymatic Reaction: Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate for 60 minutes at 30°C.

  • Detection: Wash the plate three times with PBS-T. Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature. Wash again three times with PBS-T.

  • Signal Generation: Add the chemiluminescent HRP substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

IC50_Workflow start Start: Prepare Reagents plate_coating Coat 96-well plate with Histone H1 start->plate_coating compound_prep Prepare serial dilutions of Niraparib start->compound_prep reaction_mix Prepare PARP1/DNA reaction mixture start->reaction_mix add_reagents Add compound and reaction mix to plate plate_coating->add_reagents compound_prep->add_reagents reaction_mix->add_reagents initiate_reaction Initiate reaction with NAD+/Biotin-NAD+ add_reagents->initiate_reaction incubation Incubate at 30°C for 60 min initiate_reaction->incubation detection_steps Wash, add Strep-HRP, wash again incubation->detection_steps signal_read Add chemiluminescent substrate & read plate detection_steps->signal_read data_analysis Calculate % inhibition and determine IC50 signal_read->data_analysis end End data_analysis->end

Figure 2: Workflow for IC50 Determination of PARP Inhibitors.
Protocol 2: In Vivo Tumor Growth Inhibition in a Patient-Derived Xenograft (PDX) Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of Niraparib in an ovarian cancer PDX model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Viable tumor fragments from a patient with ovarian cancer

  • Niraparib (formulated for oral gavage)

  • Vehicle control

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with ethical guidelines

Procedure:

  • Model Establishment: Implant small tumor fragments (approx. 2-3 mm³) subcutaneously into the flank of the immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume (mm³) = (length × width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer Niraparib (e.g., at a clinically relevant dose) or vehicle control daily via oral gavage.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight twice weekly. The primary endpoint is typically tumor growth inhibition (TGI).

  • Endpoint: The study may be terminated when tumors in the control group reach a maximum allowable size, or after a predetermined treatment duration.

  • Data Analysis: Calculate the TGI for the Niraparib-treated group compared to the vehicle-treated group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the anti-tumor effect.

Synthesis of Niraparib: The Role of the Chiral Piperidine Intermediate

While our focus is on the therapeutic application of the structural motif, it is crucial to understand its synthetic origin. The synthesis of Niraparib does not directly involve [(3R)-Tetrahydropyran-3-yl]methanamine, but rather a chiral piperidine derivative, (S)-3-aryl-piperidine.[10][11] Several synthetic routes have been developed, including chemoenzymatic methods that employ transaminases for the asymmetric synthesis of the key piperidine intermediate.[11][12] This highlights the importance of developing robust synthetic methodologies for accessing enantiomerically pure heterocyclic building blocks.

Conclusion and Future Perspectives

The clinical success of Niraparib underscores the therapeutic potential of drugs containing small, saturated heterocyclic scaffolds. While the initial query focused on a tetrahydropyran-based amine, the extensive comparative data available for its close structural analog, Niraparib, provides invaluable insights for researchers in the field. The data clearly demonstrates the potent anti-tumor activity of this class of compounds, particularly in the context of synthetic lethality in HR-deficient cancers.

Future research in this area should continue to explore the structure-activity relationships of different heterocyclic scaffolds to fine-tune pharmacokinetic properties and target engagement. The development of novel, highly selective inhibitors with improved safety profiles remains a key objective. Furthermore, expanding the application of these targeted therapies to other cancer types with underlying DNA repair deficiencies is a promising avenue for future clinical investigation.

References

  • A Study of Niraparib Maintenance Treatment in Patients With Advanced Ovarian Cancer Following Response on Front-Line Platinum-Based Chemotherapy (PRIMA). (2021). ClinicalTrials.gov. Available at: [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. Available at: [Link]

  • Fletcher, S. (n.d.). Synthesis of Niraparib, a cancer drug candidate. UKRI. Available at: [Link]

  • Kristeleit, R., et al. (2021). Rucaparib versus chemotherapy in patients with advanced, relapsed ovarian cancer and a deleterious BRCA1 or BRCA2 mutation: a randomised, open-label, phase 3 trial. The Lancet Oncology, 22(5), 654-666. Available at: [Link]

  • Wang, J., et al. (2020). Comparative efficacy, safety, and acceptability of single-agent poly (ADP-ribose) polymerase (PARP) inhibitors in BRCA-mutated HER2-negative metastatic or advanced breast cancer: a network meta-analysis. Aging, 12(22), 23145–23157. Available at: [Link]

  • Li, H., & Liu, Z. (2020). The mechanism of PARP inhibitor action is identified. Drug Target Review. Available at: [Link]

  • Li, M., & Yu, X. (2020). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology, 4, 225-243. Available at: [Link]

  • Harawa, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 144(42), 19518–19525. Available at: [Link]

  • Pujade-Lauraine, E., et al. (2017). Olaparib tablets as maintenance therapy in patients with platinum-sensitive, relapsed ovarian cancer and a BRCA1/2 mutation (SOLO2/ENGOT-Ov21): a double-blind, randomised, placebo-controlled, phase 3 trial. The Lancet Oncology, 18(9), 1274-1284. Available at: [Link]

  • Wu, X., et al. (2023). Comparative efficacy of olaparib in combination with or without novel antiandrogens for treating metastatic castration-resistant prostate cancer. Frontiers in Endocrinology, 14, 1261685. Available at: [Link]

  • Wu, X., et al. (2023). Comparative efficacy of olaparib in combination with or without novel antiandrogens for treating metastatic castration-resistant prostate cancer. Frontiers in Endocrinology, 14, 1261685. Available at: [Link]

  • Harawa, V., et al. (2026). Synthesis of Niraparib via Chemoenzymatic Dearomatization of Substituted Pyridines. Advanced Synthesis & Catalysis. Available at: [Link]

  • Yap, T. A., et al. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International Journal of Molecular Sciences, 23(15), 8257. Available at: [Link]

  • Sackeyfio, A., et al. (2018). Similar Efficacy Across PARP Inhibitors in Ovarian Cancer, But Safety Analysis Favors Olaparib. OncLive. Available at: [Link]

  • Morris, T. (2022). Assessing the Efficacy of Rucaparib for Treatment of Patients with Ovarian Cancer. Pharmacy Times. Available at: [Link]

  • Atasoy, S., & Ertan, E. (2021). A schematic representation of the mechanism of action of PARP inhibitors and their targets. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2019). METHODS FOR SYNTHESIZING (R)-3-PHENYLPIPERIDINE OR/AND (S). WIPO Patent Application WO/2019/165981. Available at: [Link]

  • Jones, C. R., et al. (2013). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215–227. Available at: [Link]

  • Morgan, R. K., et al. (2019). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 1(2), 100085. Available at: [Link]

  • Li, J., et al. (2017). A novel synthetic method for preparing an anticancer medicine Niraparib. Google Patents CN106632244A.
  • Wang, J., et al. (2017). A kind of synthetic method for preparing Niraparib. Google Patents CN107235957A.
  • Li, N., et al. (2022). Comparison of the Efficacy and Safety of PARP Inhibitors as a Monotherapy for Platinum-Sensitive Recurrent Ovarian Cancer: A Network Meta-Analysis. Frontiers in Oncology, 12, 822535. Available at: [Link]

  • Wu, X., et al. (2023). Treatment With Niraparib Maintenance Therapy in Patients With Newly Diagnosed Advanced Ovarian Cancer: A Phase 3 Randomized Clinical Trial. JAMA Oncology, 9(9), 1226–1234. Available at: [Link]

  • Targeted Oncology. (2018). Similar Efficacy Across PARP Inhibitors in Ovarian Cancer, But Safety Analysis Favors Olaparib. Targeted Oncology. Available at: [Link]

  • BC Cancer. (2023). BC Cancer Protocol Summary for Maintenance Treatment of Newly Diagnosed Platinum Responsive Epithelial Ovarian Cancer using Niraparib. BC Cancer. Available at: [Link]

  • Musella, A., et al. (2019). Comparative efficacy and tolerability of the PARP inhibitors, olaparib 300 mg tablets BID, niraparib 300 mg capsules QD and rucaparib 600 mg tablets BID as maintenance treatment in BRCA-mutated (BRCAm) platinum-sensitive relapsed ovarian. ResearchGate. Available at: [Link]

  • Australian Prescriber. (2018). Niraparib for ovarian cancer. Australian Prescriber, 41(2), 52. Available at: [Link]

  • Jones, C. R., et al. (2013). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Academia.edu. Available at: [Link]

  • Takeda Pharmaceutical Company Limited. (2021). Clinical Study Protocol. ClinicalTrials.gov. Available at: [Link]

  • Zlitni, A., et al. (2019). Imaging Therapeutic PARP Inhibition In Vivo through Bioorthogonally Developed Companion Imaging Agents. Theranostics, 9(6), 1593–1606. Available at: [Link]

  • Konstantinopoulos, P. A., et al. (2016). In vivo synergism between PARP-inhibitor olaparib and HSP90-inhibitor AT13387 in high grade serous ovarian cancer patient derived xenografts. ASCO Publications. Available at: [Link]

  • Wang, D., et al. (2021). Using Patient-Derived Xenograft (PDX) Models as a 'Black Box' to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial. Cancers, 13(16), 4065. Available at: [Link]

  • Crown Bioscience. (2024). AACR 2024 Poster 538: Establishment of PARP Inhibitor-Induced Resistant Patient-Derived Ovarian Cancer Xenograft Models. Crown Bioscience. Available at: [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. BMG LABTECH. Available at: [Link]

  • Wang, Y., et al. (2024). Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy. Molecular Cancer Therapeutics. Available at: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.